3-Aminoheptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUENJGFCFZKXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395342 | |
| Record name | 3-aminoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104883-48-9 | |
| Record name | 3-aminoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 3-Aminoheptanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoheptanoic acid is a non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, β-amino acids have their amino group bonded to the β-carbon, two atoms away from the carboxyl group. This structural difference imparts unique conformational properties and metabolic stability, making them valuable building blocks in medicinal chemistry.[1][2][3] β-amino acids and peptides derived from them often exhibit interesting pharmacological activities, including antimicrobial and enzyme-inhibiting properties, with increased resistance to proteolytic degradation.[1][4] This guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for their determination, and outlines a typical workflow for such characterization.
Physicochemical Data of this compound
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [6] |
| Molecular Weight | 145.20 g/mol | [6] |
| Appearance | Colorless or white solid/powder | [5] |
| Melting Point | Not Determined (n.d.) | [5] |
| Boiling Point | Not Determined (n.d.) | [5] |
| Solubility | Soluble in water and DMSO | [5] |
Table 2: Chemical and Partition Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| SMILES | CCCCC(CC(=O)O)N | [6] |
| InChI Key | FUENJGFCFZKXBX-UHFFFAOYSA-N | [6] |
| pKa (acidic) | Not Experimentally Determined | |
| pKa (basic) | Not Experimentally Determined | |
| LogP (Octanol-Water Partition Coefficient) | -1.6 (Computed) | [6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically described in the literature. However, standardized methodologies for characterizing amino acids are well-established. The following sections describe generalized protocols that can be adapted for this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. For amino acids, which may decompose at high temperatures, Fast Scanning Calorimetry (FSC) can be a suitable technique to determine the melting point by using high heating rates to minimize thermal decomposition.[7]
Protocol:
-
A small, representative sample of this compound is prepared. If the sample is granular, it is first pulverized.
-
The sample is loaded into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus or a Fast Scanning Calorimeter.
-
For a standard melting point apparatus, the sample is heated at a medium rate to approximately 20°C below the expected (or roughly determined) melting point.
-
The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
For FSC, the sample is subjected to a series of heating rates (e.g., 1000 to 10,000 K/s) to obtain apparent melting temperatures, which are then extrapolated to a zero heating rate to determine the thermodynamic melting temperature.[7]
pKa Determination by Titration
The acid dissociation constants (pKa values) of the carboxylic acid and amino groups are critical for understanding the ionization state of the molecule at different pH values. These can be determined by acid-base titration.
Protocol:
-
A known concentration of this compound is dissolved in deionized water.
-
The initial pH of the solution is measured using a calibrated pH meter.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
The pH is recorded after each addition of the titrant.
-
The titration is continued until the pH has passed through the expected equivalence points.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The pKa of the carboxylic acid group (pKa1) is in the acidic range, and the pKa of the amino group (pKa2) is in the basic range.
Solubility Determination
The solubility of an amino acid can be determined in various solvents, with water being of primary importance for biological applications.
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
-
The saturated solution is then filtered to remove the undissolved solid.
-
A known volume of the clear, saturated solution is carefully removed.
-
The solvent is evaporated, and the mass of the remaining dissolved this compound is determined gravimetrically.
-
The solubility is then calculated and expressed in units such as g/L or mol/L.
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is a classical approach for its determination.[8]
Protocol:
-
1-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.
-
The funnel is shaken gently for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualizations
As specific signaling or metabolic pathways involving this compound are not well-documented, a generalized experimental workflow for the physicochemical characterization of a novel amino acid is presented below. This logical diagram illustrates the sequence of experiments typically performed to establish the fundamental properties of a compound like this compound.
Caption: A general workflow for the physicochemical characterization of a novel amino acid.
Conclusion
This compound represents a class of molecules with significant potential in drug discovery and development due to the unique properties conferred by the β-amino acid structure.[1][9] While there is a notable lack of experimentally determined physicochemical data for this specific compound, this guide provides the most current available information, relying on both experimental and computed values. The generalized experimental protocols outlined herein offer a roadmap for researchers to rigorously characterize this compound and similar novel compounds. A systematic approach, as depicted in the workflow diagram, is crucial for building a comprehensive understanding of a molecule's properties, which is fundamental for its potential application in pharmaceutical and scientific research.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. squarix.de [squarix.de]
- 6. This compound | C7H15NO2 | CID 3709202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nist.gov [nist.gov]
- 9. Biosynthesis of natural products containing β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 3-Aminoheptanoic Acid and its Derivatives: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known and potential biological activities of 3-Aminoheptanoic acid and its derivatives, with a primary focus on their anticonvulsant properties. As a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), this compound belongs to a class of compounds with significant potential for modulating neuronal excitability. This document collates available data on related compounds, outlines detailed experimental protocols for assessing biological activity, and visualizes key pathways and workflows to support further research and development in this area.
Introduction to this compound
This compound is a non-proteinogenic amino acid and a derivative of GABA, characterized by a butyl group at the 3-position of the GABA backbone. This structural modification influences its lipophilicity and conformational flexibility, which in turn can affect its interaction with biological targets. While specific research on this compound is limited, the broader class of 3-substituted GABA analogs has been a subject of significant interest in the development of therapeutics for neurological disorders, most notably epilepsy.
Anticonvulsant Activity of Amino Acid Derivatives
| Compound Class | Specific Compound | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| Amino Acid Derivatives | Compound 10 (unspecified structure) | Mice | MES | 29.05 | - | 3.77 | [1] |
| 3-Aminopyrroles | 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester | Rats | MES (oral) | 2.5 | >500 | >200 | [2] |
| Quinazolinones | Compound 5b | Mice | scPTZ | 152 | - | - | [3] |
| Quinazolinones | Compound 5c | Mice | scPTZ | 165 | - | - | [3] |
| Quinazolinones | Compound 5d | Mice | scPTZ | 140 | - | - | [3] |
| Benzylamides of amino acids | Compound 15 (unspecified structure) | Rats | scPTZ | 47 | 103 | 2.2 | [4] |
| Benzylamides of amino acids | Compound 15 (unspecified structure) | Rats | Bicuculline-induced seizures | 73 | 103 | 1.4 | [4] |
| Benzylamides of amino acids | Compound 15 (unspecified structure) | Rats | Strychnine-induced seizures | 73 | 103 | 1.4 | [4] |
| Benzylamides of amino acids | Compound 15 (unspecified structure) | Rats | Kainic acid-induced seizures | 39 | 103 | 2.6 | [4] |
| Benzylamides of amino acids | Compound 15 (unspecified structure) | Rats | AMPA-induced seizures | 10 | 103 | 10.3 | [4] |
| Benzylamides of aino acids | Compound 15 (unspecified structure) | Rats | NMDA-induced seizures | 114 | 103 | 0.9 | [4] |
Potential Mechanisms of Action
The biological activity of this compound and its derivatives is hypothesized to be mediated through the modulation of the GABAergic system. Several potential mechanisms of action, common to GABA analogs, are outlined below.
Interaction with GABA Receptors
As a GABA analog, this compound may directly interact with GABA receptors.
-
GABA-A Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition. Agonists or positive allosteric modulators of GABA-A receptors enhance chloride influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
-
GABA-B Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory effects. Activation of GABA-B receptors can lead to the opening of potassium channels and inhibition of calcium channels, resulting in a decrease in neurotransmitter release.
Modulation of GABA Metabolism
This compound derivatives may also exert their effects by altering the concentration of GABA in the synapse through the modulation of key enzymes involved in its metabolism.
-
GABA Transaminase (GABA-T) Inhibition: GABA-T is the primary enzyme responsible for the degradation of GABA. Inhibition of GABA-T leads to an increase in synaptic GABA levels, thereby enhancing GABAergic neurotransmission.
-
Glutamate (B1630785) Decarboxylase (GAD) Activation: GAD is the enzyme that synthesizes GABA from glutamate. Activation of GAD would lead to increased GABA production.
The following diagram illustrates the potential points of intervention for a GABA analog like this compound within the GABAergic synapse.
Experimental Protocols
This section provides detailed methodologies for key in vivo and in vitro experiments to assess the biological activity of this compound and its derivatives.
In Vivo Anticonvulsant Screening
A common workflow for in vivo anticonvulsant screening is depicted below.
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male Swiss mice (20-25 g) or male Wistar rats (100-150 g).
-
Drug Administration: Administer the test compound, vehicle control, and a positive control (e.g., Phenytoin) intraperitoneally (i.p.) or orally (p.o.).
-
Procedure:
-
After a predetermined absorption time (typically 30-60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of tonic hindlimb extension is considered protection.
-
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
This model is used to screen for compounds effective against myoclonic and absence seizures.
-
Animals: Male Swiss mice (20-25 g).
-
Drug Administration: Administer the test compound, vehicle, and a positive control (e.g., Ethosuximide) i.p. or p.o.
-
Procedure:
-
Following the drug absorption period, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for a period of 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds.
-
The absence of such seizures is considered protection.
-
-
Data Analysis: The ED50 is calculated using probit analysis.
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
-
Animals: Male Swiss mice (20-25 g).
-
Apparatus: A rotating rod (e.g., 3 cm diameter, rotating at 6-10 rpm).
-
Procedure:
-
Train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes).
-
Administer the test compound at various doses.
-
At the time of expected peak effect, place the mice on the rotarod and measure the time they are able to maintain their balance.
-
An inability to remain on the rod for a predetermined time is considered a sign of neurotoxicity.
-
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
In Vitro Mechanistic Assays
This assay determines the affinity of a compound for GABA receptors.
-
Preparation of Brain Membranes:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
-
Binding Assay:
-
Incubate the brain membranes with a radiolabeled ligand (e.g., [3H]GABA, [3H]muscimol for GABA-A sites; [3H]baclofen for GABA-B sites) and varying concentrations of the test compound.
-
Separate the bound from free radioligand by rapid filtration or centrifugation.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
This assay measures the ability of a compound to inhibit the degradation of GABA.
-
Principle: A coupled enzyme assay where the product of the GABA-T reaction, succinic semialdehyde, is converted by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.
-
Reaction Mixture: Prepare a mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, NADP+, and the GABA-T enzyme preparation.
-
Procedure:
-
Add the reaction mixture to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Pre-incubate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding GABA.
-
Measure the increase in absorbance at 340 nm over time.
-
-
Data Analysis: Calculate the rate of NADPH formation and determine the percentage of inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.
This assay measures the ability of a compound to enhance the synthesis of GABA.
-
Principle: The activity of GAD can be measured by quantifying the amount of GABA produced from glutamate. The GABA produced can be derivatized and then quantified using High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Prepare a brain homogenate containing GAD.
-
Incubate the homogenate with glutamate and the test compound at various concentrations.
-
Stop the reaction and derivatize the GABA in the sample (e.g., with o-phthalaldehyde (B127526) (OPA) or dansyl chloride).
-
Separate and quantify the derivatized GABA using a reverse-phase HPLC system with a fluorescence or UV detector.
-
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal activation (EC50) is determined from the dose-response curve.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through various synthetic routes. A general and adaptable method involves the Michael addition of an amine to an α,β-unsaturated ester, followed by functional group manipulations. A plausible synthetic workflow is outlined below.
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, class of compounds with potential anticonvulsant activity. While direct biological data for this compound is scarce, the established activity of related 3-substituted GABA analogs provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship. Comprehensive in vivo and in vitro testing will be crucial to elucidate their precise mechanisms of action and to identify lead candidates for further preclinical development as potential novel antiepileptic agents.
References
- 1. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Aminoheptanoic acid structural analogs and their potential uses
An In-depth Technical Guide to 3-Aminoheptanoic Acid Structural Analogs and Their Potential Uses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] However, GABA itself has limited therapeutic potential due to its inability to efficiently cross the blood-brain barrier.[2][3] This has led to the development of GABA analogs, a class of compounds designed to mimic the structure of GABA but with improved pharmacokinetic properties.[2][3] this compound is a simple GABA analog, and while it has not been extensively studied for its biological activity, its structural backbone is a key feature in a range of neurologically active compounds.
This technical guide will provide an in-depth exploration of the structural analogs of this compound, with a particular focus on the well-characterized gabapentinoids, such as pregabalin (B1679071) and gabapentin. These compounds, while not direct derivatives of this compound, share the core feature of a γ-amino acid with an alkyl substituent at the 3-position. This guide will cover their mechanism of action, structure-activity relationships, potential therapeutic uses, and detailed experimental protocols for their synthesis and evaluation.
Mechanism of Action: Targeting the α2-δ Subunit of Voltage-Gated Calcium Channels
Contrary to what their name might suggest, the primary mechanism of action of many GABA analogs, including the gabapentinoids, is not through direct interaction with GABA receptors.[4][5] Instead, their therapeutic effects are mediated by binding with high affinity to the α2-δ subunit of voltage-gated calcium channels (VGCCs).[5][6]
The α2-δ subunit is an auxiliary protein of VGCCs that is involved in the trafficking and function of the channel.[5][7] In pathological states such as neuropathic pain and epilepsy, there is an upregulation of the α2-δ subunit in the presynaptic terminals of neurons.[5] The binding of gabapentinoids to the α2-δ subunit is thought to interfere with the trafficking of the calcium channel to the presynaptic membrane, leading to a reduction in calcium influx upon neuronal depolarization.[4][5] This, in turn, decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4][8] This modulation of hyperexcited neurons is believed to be the basis for their analgesic, anticonvulsant, and anxiolytic effects.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. View of Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [jmcs.org.mx]
- 3. US5786494A - Process for the synthesis of α-substituted acrylic acids and their application - Google Patents [patents.google.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
3-Aminoheptanoic Acid: A Technical Guide to a Synthetic Beta-Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Aminoheptanoic acid is a non-proteinogenic beta-amino acid that is not found in nature. This technical guide provides a comprehensive overview of its known properties, which are based on its commercial availability as a synthetic compound. While the natural occurrence of many non-proteinogenic amino acids has been established, extensive literature searches have yielded no evidence of this compound being isolated from a natural source. This document, therefore, focuses on its chemical identity, physicochemical properties, and plausible synthetic routes based on general organic chemistry principles for the synthesis of beta-amino acids.
Introduction: The Context of Non-Proteinogenic Amino Acids
Amino acids are the fundamental building blocks of proteins and are broadly classified into proteinogenic and non-proteinogenic categories. Proteinogenic amino acids are the 22 amino acids that are incorporated into proteins during translation. In contrast, non-proteinogenic amino acids are not encoded by the standard genetic code and are not typically found in proteins.[1] These can be either naturally occurring, serving diverse biological roles as metabolic intermediates or secondary metabolites in various organisms, or they can be synthetic.[1][2]
Naturally occurring non-proteinogenic amino acids are found in plants, fungi, bacteria, and marine organisms.[2] this compound, however, is classified as a synthetic non-proteinogenic amino acid, as there is no scientific literature to date describing its isolation from a natural product.
dot graph AminoAcidClassification { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Amino Acids", fillcolor="#F1F3F4"]; B [label="Proteinogenic Amino Acids\n(22 types, genetically encoded)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Non-Proteinogenic Amino Acids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Naturally Occurring", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Synthetic", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound, compiled from chemical databases and supplier information.[3]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO₂ | [3] |
| Molecular Weight | 145.20 g/mol | [3] |
| CAS Number | 104883-48-9 | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Amino-heptanoic acid, 3-butyl-beta-alanine | [3] |
| Appearance | Powder | |
| SMILES | CCCCC(CC(=O)O)N | [3] |
| InChI | InChI=1S/C7H15NO2/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) | [3] |
| InChIKey | FUENJGFCFZKXBX-UHFFFAOYSA-N | [3] |
| XLogP3-AA | -1.6 | [3] |
| Topological Polar Surface Area | 63.3 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 5 | [3] |
Potential Synthetic Methodologies
While a specific, seminal paper on the synthesis of this compound is not readily identifiable, its structure lends itself to established synthetic routes for β-amino acids. The following are plausible experimental approaches.
Hofmann Rearrangement of a Substituted Succinimide
One common method for the synthesis of β-amino acids is the Hofmann rearrangement of an amide. For this compound, this could be adapted from the synthesis of other 3-alkyl-β-amino acids.
Experimental Protocol Outline:
-
Synthesis of Butylsuccinic Anhydride (B1165640): Butylmalonic acid is reacted with acetic anhydride under reflux to yield butylsuccinic anhydride.
-
Formation of Butylsuccinimide: The resulting anhydride is treated with aqueous ammonia (B1221849) and then heated to produce butylsuccinimide.
-
Hofmann Rearrangement: Butylsuccinimide is treated with sodium hypobromite (B1234621) (prepared in situ from bromine and sodium hydroxide) at low temperature, followed by warming.
-
Hydrolysis and Isolation: The reaction mixture is then acidified and heated to hydrolyze the intermediate, followed by purification to yield this compound.
dot graph Hofmann_Rearrangement { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
A [label="Butylmalonic Acid"]; B [label="Butylsuccinic Anhydride"]; C [label="Butylsuccinimide"]; D [label="this compound"];
Michael Addition of Ammonia to an α,β-Unsaturated Ester
Another viable route is the conjugate addition of an amine source to an α,β-unsaturated ester, followed by hydrolysis.
Experimental Protocol Outline:
-
Synthesis of Ethyl Hept-2-enoate: Pentanal is condensed with diethyl malonate (Knoevenagel condensation), followed by decarboxylation to yield ethyl hept-2-enoate.
-
Michael Addition: Ethyl hept-2-enoate is reacted with a protected amine source, such as ammonia in a suitable solvent, or a more sophisticated ammonia equivalent.
-
Hydrolysis: The resulting β-amino ester is hydrolyzed under acidic or basic conditions to afford this compound.
-
Purification: The final product is isolated and purified, for example, by ion-exchange chromatography.
dot graph Michael_Addition { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
A [label="Pentanal + Diethyl Malonate"]; B [label="Ethyl Hept-2-enoate"]; C [label="Ethyl 3-aminoheptanoate"]; D [label="this compound"];
Biological Activity and Potential Applications
There is a lack of significant research into the specific biological activities of this compound. However, non-proteinogenic amino acids, in general, are of great interest in drug discovery and development. They are often used as building blocks in peptide-based therapeutics to enhance metabolic stability, improve oral bioavailability, and increase receptor specificity.[1] Given its structure as a β-amino acid, this compound could potentially be explored as a component of peptidomimetics or as a scaffold for the synthesis of novel bioactive molecules.
Conclusion
References
An In-depth Technical Guide on the Stereoisomers of 3-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of 3-aminoheptanoic acid, a chiral non-proteinogenic β-amino acid. The presence of a stereocenter at the C-3 position gives rise to (R)- and (S)-enantiomers, whose distinct three-dimensional structures are critical determinants of their biological activity and pharmacological profiles. A thorough understanding of these stereoisomers is essential for their potential application in drug development.
Core Characteristics and Physicochemical Properties
This compound is a heptanoic acid derivative with an amino group at the third carbon. This substitution creates a chiral center, resulting in two enantiomers.[1] While sharing the same molecular formula and weight, these stereoisomers differ in their interaction with plane-polarized light (optical activity) and can exhibit different behaviors in chiral environments.
Table 1: Physicochemical Data of this compound Stereoisomers
| Property | (R)-3-Aminoheptanoic acid | (S)-3-Aminoheptanoic acid | Racemic this compound |
| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂ | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol [2][3] | 145.2 g/mol [2] | 145.20 g/mol [3] |
| Chiral Center | C-3 | C-3 | C-3 |
| Appearance | White powder/crystals | White powder/crystals | White powder |
| Predicted Boiling Point | 256.8±23.0 °C | 256.8±23.0 °C[2] | Not Applicable |
| Predicted Density | 1.017±0.06 g/cm³ | 1.017±0.06 g/cm³[2] | Not Applicable |
| Predicted pKa | 3.80±0.10 | 3.80±0.10[2] | Not Applicable |
Note: Boiling point, density, and pKa values are predicted and may vary from experimental values.
Synthesis and Chiral Resolution
The production of enantiomerically pure this compound is crucial for studying its stereospecific effects. This can be achieved through asymmetric synthesis, which directly yields a specific enantiomer, or by resolving a racemic mixture.
2.1. Asymmetric Synthesis
Methods like the Strecker synthesis, amination of α-bromocarboxylic acids, or the amidomalonate synthesis can be adapted with chiral auxiliaries or catalysts to produce specific stereoisomers of amino acids.[4] Reductive amination of a corresponding α-keto acid is another viable pathway.[4]
2.2. Resolution of Racemic Mixtures
A common strategy for separating enantiomers is to react the racemic mixture with a chiral resolving agent (e.g., an optically pure amine or acid) to form diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.
Caption: Logical workflow for the resolution of racemic this compound.
Experimental Protocols for Stereochemical Analysis
3.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a definitive method for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation.
Methodology:
-
Column Selection: Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving underivatized amino acids.[5] These columns are compatible with aqueous and organic mobile phases, making them suitable for polar compounds like amino acids.[5]
-
Mobile Phase: A typical mobile phase consists of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution.[6] The organic modifier concentration can significantly impact enantioselectivity, sometimes exhibiting a "U-shaped" retention profile.[5]
-
Derivatization (Optional): While direct analysis is preferred, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be employed.[5][7] Derivatization creates diastereomers that can be separated on standard achiral columns (e.g., C18) and enhances UV detection.[5][7]
-
Detection: UV detection is common, especially after derivatization. Mass spectrometry (LC-MS) can also be used, particularly with volatile mobile phases, for sensitive and specific detection.[6]
References
- 1. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-aminoheptanoic acid | 161596-37-8 [chemicalbook.com]
- 3. This compound | C7H15NO2 | CID 3709202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3-Aminoheptanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Aminoheptanoic acid in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document combines qualitative information for the target compound with quantitative data for structurally similar molecules to provide a predictive framework. Furthermore, detailed experimental protocols for determining amino acid solubility are presented to empower researchers to generate specific data for their unique applications.
Introduction to this compound
This compound is a β-amino acid, a class of compounds with significant potential in pharmaceutical development due to their unique structural and biological properties. Understanding the solubility of this molecule in different organic solvents is critical for a wide range of applications, including drug formulation, synthesis, purification, and the development of analytical methods. The solubility of an amino acid is fundamentally influenced by its zwitterionic character, the physicochemical properties of its side chain, and the nature of the solvent.
Solubility of this compound: Qualitative Overview
Generally, amino acids exhibit higher solubility in polar protic solvents like water and polar aprotic solvents like DMSO, and are sparingly soluble in non-polar organic solvents. This is attributed to the energy required to overcome the strong electrostatic interactions of the zwitterionic form present in the solid state.
Quantitative Solubility of Structurally Similar Amino Acids
To provide a more quantitative context, this section presents solubility data for 6-aminocaproic acid and 8-aminooctanoic acid, which are structurally related to this compound. These data can serve as a useful reference for estimating the solubility behavior of this compound.
Table 1: Quantitative Solubility of 6-Aminocaproic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 25 | 330 | [2][3] |
| DMSO | 25 | 6 | [3] |
| Methanol | - | Slightly Soluble | [2][4] |
| Ethanol | - | Insoluble | [3][4] |
| Chloroform | - | Insoluble | [2][3] |
| Ether | - | Insoluble | [2][4] |
| Benzene | - | Insoluble | [2] |
| Hexane | - | Insoluble | [2] |
| Isopropanol | 10 - 50 | Solubility increases with temperature | [5] |
| Methyl Acetate | 10 - 50 | Solubility increases with temperature | [5] |
| Ethyl Acetate | 10 - 50 | Solubility increases with temperature | [5] |
Table 2: Qualitative Solubility of 8-Aminooctanoic Acid
| Solvent | Solubility | Reference |
| Water | Soluble / Slightly Soluble | [6][7] |
| Methanol | Very Slightly Soluble | [6] |
| DMSO | Insoluble | [8] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound in specific solvent systems, the following established experimental protocols are recommended.
Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.
Detailed Methodology:
-
Saturation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days.
-
Separation: The saturated solution is carefully separated from the undissolved solid. This is typically achieved by filtration through a fine-pore filter or by centrifugation followed by decantation of the supernatant.
-
Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solute.
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.
-
Calculation: The solubility is calculated as the mass of the solute per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g).
Ultra-Performance Liquid Chromatography (UPLC) Method
The UPLC method offers high sensitivity and is particularly useful for determining the solubility of compounds with low solubility or when only small sample volumes are available.
Detailed Methodology:
-
Saturated Solution Preparation: A saturated solution is prepared and equilibrated as described in the gravimetric method (Steps 1 & 2).
-
Sample Preparation: A small, accurately measured aliquot of the clear saturated solution is withdrawn and diluted with a suitable solvent to a concentration within the linear range of the UPLC detector.
-
Calibration Standards: A series of standard solutions of this compound with known concentrations are prepared in the same solvent as the diluted sample.
-
UPLC Analysis: The calibration standards and the diluted sample are injected into the UPLC system. The compound is separated on a suitable column and detected (e.g., by UV or mass spectrometry).
-
Quantification: A calibration curve is generated by plotting the peak area (or height) of the standards against their known concentrations. The concentration of this compound in the diluted sample is determined from this curve.
-
Solubility Calculation: The solubility of this compound in the original organic solvent is calculated by taking into account the dilution factor.
Logical Relationship of Factors Influencing Solubility
The solubility of this compound is a multifactorial property. The following diagram illustrates the key intermolecular forces and physicochemical properties that govern its dissolution in a given solvent.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains scarce, this guide provides a foundational understanding based on its chemical properties and data from analogous compounds. For researchers and professionals in drug development, the provided experimental protocols offer robust methods to determine precise solubility values tailored to their specific needs, thereby facilitating formulation, purification, and analytical development. The interplay of the solute's zwitterionic nature, the hydrophobicity of its side chain, and the properties of the solvent ultimately dictates its solubility profile.
References
- 1. squarix.de [squarix.de]
- 2. benchchem.com [benchchem.com]
- 3. 6-Aminocaproic Acid - LKT Labs [lktlabs.com]
- 4. 6-Aminocaproic acid | 60-32-2 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 8-Aminooctanoic acid | 1002-57-9 [chemicalbook.com]
- 7. 8-Aminooctanoic acid CAS#: 1002-57-9 [m.chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
Methodological & Application
Protocol for the Incorporation of 3-Aminoheptanoic Acid in Solid-Phase Peptide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as the β-amino acid 3-Aminoheptanoic acid, into peptide sequences is a key strategy in modern drug discovery. The presence of a β-amino acid can impart unique conformational constraints, enhance proteolytic stability, and modulate the biological activity of peptides. However, the synthesis of peptides containing β-amino acids, particularly those with longer alkyl side chains like this compound, presents challenges in solid-phase peptide synthesis (SPPS). The steric hindrance around the β-carbon can lead to slower reaction kinetics and incomplete coupling reactions, necessitating optimized protocols.
This document provides a detailed protocol for the efficient incorporation of Fmoc-3-Aminoheptanoic acid into a growing peptide chain using modern SPPS techniques. It includes recommended coupling reagents, optimized reaction conditions, and analytical methods for the characterization of the final peptide product.
Challenges in Incorporating this compound
The primary challenge in coupling this compound lies in the steric hindrance presented by the alkyl side chain and the different geometry of the β-amino group compared to α-amino acids. This can result in:
-
Slow Coupling Kinetics: The bulky side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin, slowing down the formation of the peptide bond.
-
Incomplete Coupling: Standard coupling conditions may not be sufficient to drive the reaction to completion, leading to deletion sequences in the final peptide product.
-
Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, further hindering coupling efficiency.
To overcome these challenges, the use of potent coupling reagents and optimized reaction conditions is crucial.
Recommended Coupling Reagents for Sterically Hindered β-Amino Acids
Standard coupling reagents like DCC/HOBt are often inefficient for sterically hindered amino acids. High-reactivity uronium and phosphonium (B103445) salt-based reagents are recommended to achieve high coupling yields. The choice of coupling reagent is a critical determinant of success.
| Coupling Reagent | Class | Key Advantages | Potential Considerations |
| HATU | Uronium Salt | Highly efficient for hindered couplings, forms reactive OAt esters. | Can cause guanidinylation of the N-terminal amine. More expensive than HBTU. |
| HBTU | Uronium Salt | Highly efficient and widely used. | Can cause guanidinylation, especially in slow couplings. |
| COMU | Uronium Salt | Efficiency comparable to HATU, safer (Oxyma-based), water-soluble byproducts. | Can be less stable in solution over extended periods. |
| PyBOP | Phosphonium Salt | Efficient coupling, avoids guanidinylation side reactions. | Generally less reactive than HATU. |
This table synthesizes data from multiple sources; reaction conditions may vary.
Experimental Protocols
This protocol is based on the widely used Fmoc/tBu strategy for SPPS. All operations should be performed in a dedicated peptide synthesis vessel. The following protocol is for a 0.1 mmol synthesis scale.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-3-Aminoheptanoic acid
-
Other Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)
-
Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (cold)
-
Kaiser Test Kit (for monitoring coupling completion)
Workflow for a Single Coupling Cycle
Caption: Generalized workflow for a single amino acid coupling cycle in SPPS.
Step-by-Step Protocol
1. Resin Swelling
-
Place the resin (e.g., 0.1 mmol substitution) in the reaction vessel.
-
Add DMF (5-10 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of Fmoc-3-Aminoheptanoic Acid
-
In a separate vial, dissolve Fmoc-3-Aminoheptanoic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).
-
Add DIPEA (6 equivalents, 0.6 mmol) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature may be increased to 40°C.[1]
4. Monitoring the Coupling Reaction
-
After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and then IPA.
-
Perform a Kaiser test to check for the presence of free primary amines.
-
Negative Result (yellow beads): The coupling is complete. Proceed to the next deprotection step for the following amino acid.
-
Positive Result (blue beads): The coupling is incomplete. A second coupling is required.
-
5. Double Coupling (if necessary)
-
If the Kaiser test is positive, drain the reaction solution and wash the resin with DMF (3 x 1 min).
-
Repeat the coupling step (Step 3) with a freshly prepared solution of activated Fmoc-3-Aminoheptanoic acid.
-
After the second coupling, wash the resin and perform another Kaiser test to confirm completion.
6. Capping (Optional)
If a small amount of unreacted amine remains after double coupling, it is advisable to cap these unreacted sites to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
7. Peptide Chain Elongation
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired sequence.
8. Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin (10 mL per gram of resin).
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Peptide Purification and Analysis
The crude peptide should be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of the synthesized peptide.
Analytical Methods
-
Analytical RP-HPLC: To assess the purity of the crude and purified peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of the final peptide and to determine the net peptide content.
Representative Quantitative Data for Sterically Hindered Amino Acid Incorporation
| Amino Acid | Coupling Reagent | Coupling Time (per cycle) | Double Coupling | Crude Purity (%) | Overall Yield (%) |
| Aib | HATU/DIPEA | 2 hours | Often required | >70 | 15-25 |
| N-Me-Ala | HCTU/DIPEA | 1 hour | Sometimes | >80 | 20-30 |
| β³-hVal | PyBOP/DIPEA | 2-4 hours | Often required | >65 | 10-20 |
| This compound (projected) | HATU/DIPEA | 2-4 hours | Likely required | >70 | 15-25 |
Note: This table synthesizes data from multiple sources for illustrative purposes. Actual results will vary depending on the specific peptide sequence, resin, and synthesis scale. "Aib" refers to α-aminoisobutyric acid, N-Me-Ala to N-methylalanine, and β³-hVal to β³-homovaline.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of this compound.- Peptide aggregation on the resin. | - Perform a double coupling.- Increase coupling time or temperature (up to 40°C).- Use a more potent coupling reagent (e.g., COMU).- Use a solvent mixture known to disrupt aggregation (e.g., DMF/NMP). |
| Deletion Sequences in Final Product | - Incomplete coupling of this compound.- Incomplete Fmoc deprotection of the preceding residue. | - Implement double coupling for the hindered residue.- Ensure complete deprotection by extending the piperidine treatment time or using a fresh solution. |
| Low Overall Yield | - Cumulative incomplete couplings.- Peptide aggregation leading to poor reaction kinetics.- Loss of peptide during cleavage and purification. | - Optimize coupling conditions for each amino acid.- Incorporate pseudoproline dipeptides to disrupt secondary structures if applicable.- Optimize cleavage and precipitation conditions. |
Conclusion
The successful incorporation of this compound into peptides using solid-phase synthesis is achievable with careful optimization of the reaction protocol. The use of high-reactivity coupling reagents, extended coupling times, and diligent monitoring of reaction completion are key to obtaining the desired peptide in good yield and purity. The protocols and data presented here provide a robust starting point for researchers aiming to synthesize novel peptides containing this and other sterically hindered β-amino acids for applications in drug discovery and development.
References
3-Aminoheptanoic acid as a building block for novel peptidomimetics
Application Notes: 3-Aminoheptanoic Acid for Novel Peptidomimetics
Introduction
Peptidomimetics are a cornerstone of modern drug discovery, designed to mimic natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key strategy in developing effective peptidomimetics is the incorporation of non-natural amino acids. β-amino acids, in particular, have emerged as highly versatile building blocks. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone. This structural modification imparts significant advantages, including remarkable resistance to proteolytic degradation by enzymes.[1][2][3]
This compound is a β-amino acid with a butyl side chain. Its incorporation into a peptide sequence introduces a specific hydrophobicity and steric profile, making it a valuable tool for modulating the pharmacological properties of peptidomimetics. By replacing a standard α-amino acid with this compound, researchers can fine-tune receptor binding affinity, selectivity, and pharmacokinetic profiles, paving the way for the development of novel therapeutics ranging from antimicrobial agents to receptor agonists and antagonists.[1][3]
Key Advantages of Incorporating this compound:
-
Enhanced Proteolytic Stability: The altered backbone structure sterically hinders the action of peptidases, significantly increasing the in-vivo half-life of the resulting peptidomimetic compared to natural peptides.[2][4]
-
Structural Diversity: The presence of a β-amino acid allows for the formation of unique and stable secondary structures, such as helices and turns, that are not accessible to α-peptides. This expanded conformational space provides enormous scope for molecular design and the precise positioning of side chains for optimal target interaction.[1][4]
-
Tunable Physicochemical Properties: The butyl side chain of this compound provides a moderate lipophilic character, which can be leveraged to improve membrane permeability and other pharmacokinetic parameters.
-
Ease of Synthesis: this compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques, making it accessible for both academic and industrial research.[1][4]
Visualizations
Structural Basis of Proteolytic Resistance
Synthesis and Evaluation Workflow
// Nodes start [label="Design Peptidomimetic\nSequence", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; spps [label="Solid-Phase Peptide Synthesis\n(SPPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incorporation [label="Incorporate Fmoc-3-Amino-\nheptanoic acid-OH", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; cleavage [label="Cleavage from Resin\n& Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="RP-HPLC Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(LC-MS, MALDI-TOF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bio_eval [label="Biological Evaluation", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Lead Candidate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> spps; spps -> incorporation [dir=both, arrowhead=normal, arrowtail=normal]; incorporation -> cleavage; cleavage -> purification; purification -> characterization; characterization -> bio_eval; bio_eval -> end; } .dot Caption: Workflow from design to evaluation of a peptidomimetic containing this compound.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a this compound-Containing Peptide
This protocol outlines the manual synthesis of a generic peptidomimetic using Fmoc/tBu solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected α-amino acids
-
Fmoc-3-aminoheptanoic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys, Met, Trp)
-
Diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard α-Amino Acid):
-
Dissolve 3 equivalents (eq) of the Fmoc-amino acid and 3 eq of OxymaPure® in DMF.
-
Add 3 eq of DIC to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using Fmoc-3-aminoheptanoic acid. Coupling times may need to be extended to 4 hours or overnight to ensure high efficiency due to potential steric hindrance.
-
-
Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the resin under vacuum.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (Note: Add DTT if the sequence contains sensitive residues).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of Acetonitrile/Water and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Protocol 2: Proteolytic Stability Assay
This protocol assesses the stability of the peptidomimetic against enzymatic degradation compared to its all-α-amino acid counterpart.
Materials:
-
Peptidomimetic containing this compound
-
Control α-peptide
-
Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in appropriate buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction tubes
-
RP-HPLC system
-
TFA
Procedure:
-
Sample Preparation: Prepare stock solutions of the peptidomimetic and the control peptide at 1 mg/mL in PBS.
-
Reaction Setup:
-
In separate tubes, mix 100 µL of the peptide stock solution with 10 µL of the protease solution (enzyme:substrate ratio of 1:100 w/w).
-
Prepare a control tube for each peptide containing 100 µL of peptide stock and 10 µL of PBS (no enzyme).
-
-
Incubation: Incubate all tubes at 37°C.
-
Time-Point Sampling:
-
Withdraw 10 µL aliquots from each reaction tube at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the enzymatic reaction immediately by mixing the aliquot with 10 µL of 10% TFA.
-
-
Analysis:
-
Analyze each quenched sample by analytical RP-HPLC.
-
Monitor the disappearance of the main peptide peak over time.
-
-
Data Interpretation: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot the percentage of intact peptide versus time to determine the degradation half-life.
Protocol 3: Antimicrobial Activity Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptidomimetic against selected bacterial strains using a broth microdilution method.[5][6]
Materials:
-
Peptidomimetic stock solution (e.g., in 0.01% acetic acid)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation:
-
Inoculate a bacterial colony into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Peptide Dilution Series:
-
Perform a two-fold serial dilution of the peptidomimetic stock solution in MHB across the wells of the 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.[7][8]
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol evaluates the toxicity of the peptidomimetic against a mammalian cell line (e.g., HEK293 or HeLa).[9][10]
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Peptidomimetic stock solution
-
MTT solution (5 mg/mL in PBS)[9]
-
DMSO or solubilization buffer
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the peptidomimetic in serum-free media.
-
Remove the old media from the cells and replace it with the media containing the different peptide concentrations.
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against peptide concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation
Note: The following data is illustrative and serves as an example of how to present results obtained from the protocols above. Actual results will vary based on the specific peptide sequence and experimental conditions.
Table 1: Antimicrobial Activity (MIC) of Peptidomimetics
| Compound ID | Sequence | Modification | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| P-Alpha | GGLKKLLKKL-NH₂ | None (All α-amino acids) | 32 | 16 |
| P-Beta-1 | G(3-AhA)LKKLLKKL-NH₂ | This compound at Pos 2 | 8 | 4 |
| P-Beta-2 | GGLKK(3-AhA)LKKL-NH₂ | This compound at Pos 6 | 16 | 8 |
Table 2: Cytotoxicity (IC₅₀) and Proteolytic Stability
| Compound ID | IC₅₀ vs. HEK293 cells (µM) | Hemolysis (% at 100 µg/mL) | Half-life in Trypsin (hours) |
| P-Alpha | > 100 | 15% | < 1 |
| P-Beta-1 | > 100 | 8% | > 24 |
| P-Beta-2 | > 100 | 12% | > 24 |
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Protecting Group Strategies for 3-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of protecting group strategies for 3-aminoheptanoic acid, a β-amino acid of interest in organic synthesis and drug development. The selection of an appropriate protecting group is critical for preventing undesirable side reactions and ensuring high yields in multi-step syntheses.[1] This guide covers the protection of both the amino and carboxylic acid functionalities, with a focus on orthogonal strategies that allow for selective deprotection.[2][3]
Overview of Protecting Group Strategy
This compound possesses two primary reactive sites: the amino group (NH₂) at the C3 position and the carboxylic acid group (COOH) at the C1 position. To facilitate controlled reactions, such as peptide coupling, these functional groups must be reversibly masked. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other parts of the molecule.[4]
The concept of orthogonality is paramount. Orthogonal protecting groups are removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain protected.[2][5] The two most common orthogonal schemes in peptide synthesis are the tert-butoxycarbonyl/benzyl (Boc/Bn) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies.
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for the Purification of Synthetic 3-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthetic 3-Aminoheptanoic acid. The methods described herein are designed to enhance the purity of the target compound, a critical step in research, development, and quality control processes within the pharmaceutical and biotechnology industries.
Introduction
This compound is a β-amino acid, a class of compounds with significant potential in medicinal chemistry and drug development. They serve as building blocks for peptidomimetics, bioactive small molecules, and conformationally constrained peptides. The purity of such intermediates is paramount, as impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. This guide outlines two primary methods for the purification of synthetic this compound: recrystallization and ion-exchange chromatography.
Purification Methods
The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation.
Recrystallization
Recrystallization is a robust and scalable technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures. For this compound, which possesses both a polar amino group and a carboxylic acid group, as well as a non-polar alkyl chain, a mixed-solvent system is often effective.
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net surface charge. As an amino acid, this compound is amphoteric, meaning it can carry a positive, negative, or neutral charge depending on the pH of the solution. This property makes it an ideal candidate for purification by IEC. By carefully selecting the ion-exchange resin and the pH of the mobile phase, impurities with different charge characteristics can be effectively separated from the target compound.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the purification of synthetic this compound using the described methods. These values are representative and may vary depending on the initial purity of the crude material and specific experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Experimental Conditions |
| Recrystallization | 85 | >98 | 75 | Solvent System: Water/Isopropanol (B130326) (1:3 v/v), Cooling to 4°C |
| Ion-Exchange Chromatography | 85 | >99 | 85 | Resin: Strong Cation Exchange, Elution with a pH gradient (4.0 to 7.0) |
Experimental Protocols
Protocol for Recrystallization of this compound
This protocol describes the purification of this compound using a mixed water/isopropanol solvent system.
Materials:
-
Crude synthetic this compound
-
Deionized water
-
Isopropanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water with stirring. Heat the solution gently to facilitate dissolution.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add isopropanol (the anti-solvent) dropwise with continuous stirring until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot deionized water to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Workflow for the recrystallization of this compound.
Protocol for Ion-Exchange Chromatography Purification
This protocol details the purification of this compound using a strong cation exchange resin.
Materials:
-
Crude synthetic this compound
-
Strong cation exchange resin (e.g., Dowex 50WX8)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Ammonium hydroxide (NH₄OH), 2 M
-
Buffer solutions (e.g., sodium acetate) at various pH values
-
Chromatography column
-
Fraction collector
-
pH meter
Procedure:
-
Resin Preparation: Swell the cation exchange resin in deionized water. Pack the resin into a chromatography column and wash sequentially with 1 M HCl, deionized water (until neutral), 1 M NaOH, and finally deionized water (until neutral). Equilibrate the column with the starting buffer (e.g., pH 4.0).
-
Sample Preparation: Dissolve the crude this compound in the starting buffer. Adjust the pH if necessary.
-
Loading: Apply the sample solution to the top of the equilibrated column and allow it to enter the resin bed.
-
Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound using a pH gradient. This can be achieved by sequentially passing buffers of increasing pH (e.g., pH 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) through the column. Alternatively, a linear gradient can be used if a gradient mixer is available. The isoelectric point of this compound will determine the approximate pH at which it elutes.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical technique (e.g., thin-layer chromatography, HPLC, or a ninhydrin (B49086) test).
-
Pooling and Desalting: Pool the fractions containing the pure product. The salt can be removed by a subsequent desalting step, such as precipitation or by using a volatile buffer system and lyophilization. For non-volatile buffers, a second chromatography step on a desalting column may be necessary.
-
Isolation: Isolate the pure this compound by evaporating the solvent or by lyophilization.
Caption: Workflow for ion-exchange chromatography purification.
Application Notes and Protocols for the Quantification of 3-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Aminoheptanoic acid in various sample matrices. The protocols are designed to offer robust and reliable results for research, quality control, and pharmacokinetic studies.
Introduction
This compound is a non-proteinogenic amino acid that may find applications in pharmaceutical development as a building block for novel therapeutic agents or as a potential biomarker. Accurate and precise quantification of this molecule is crucial for its preclinical and clinical evaluation. This document outlines two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Method 1: Quantification of this compound by HPLC with Pre-column Derivatization
This method is suitable for the sensitive and selective quantification of this compound in biological fluids such as plasma and urine. Pre-column derivatization with o-Phthaldialdehyde (OPA) is employed to render the amino acid fluorescent, allowing for highly sensitive detection.
Data Presentation: HPLC-FLD Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Recovery | 92-105% |
| Precision (RSD%) | < 5% |
Experimental Protocol: HPLC-FLD
1. Sample Preparation (Plasma/Serum)
-
To 100 µL of plasma or serum, add 200 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 0.1 M hydrochloric acid.
2. Pre-column Derivatization with OPA
-
Prepare the OPA reagent by dissolving 50 mg of o-phthaldialdehyde in 1.25 mL of methanol, followed by the addition of 11.25 mL of 0.1 M borate (B1201080) buffer (pH 9.5) and 50 µL of 2-mercaptoethanol.
-
In an autosampler vial, mix 20 µL of the reconstituted sample with 80 µL of the OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
3. HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.[1]
-
Mobile Phase B: Acetonitrile (B52724)/Methanol/Water (45/45/10, v/v/v).[1]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-50% B
-
15-20 min: 50-90% B
-
20-25 min: 90% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 450 nm.
Workflow Diagram: HPLC-FLD Analysis
Method 2: Quantification of this compound by GC-MS
This method is highly specific and sensitive, making it ideal for complex matrices and for confirmatory analysis. Derivatization is necessary to increase the volatility of the amino acid for gas chromatography. Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common approach.
Data Presentation: GC-MS Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Recovery | 95-108% |
| Precision (RSD%) | < 4% |
Experimental Protocol: GC-MS
1. Sample Preparation (Biological Fluids)
-
Follow the same protein precipitation and extraction procedure as in the HPLC-FLD method (Section 1).
-
Ensure the final dried extract is completely free of moisture, as silylation reagents are moisture-sensitive.
2. Derivatization with MTBSTFA
-
To the dried sample extract, add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the TBDMS derivative of this compound.
Logical Diagram: GC-MS Derivatization and Analysis
Signaling Pathway Context (Hypothetical)
While the specific signaling pathways involving this compound are not well-defined in public literature, as a non-proteinogenic amino acid, it could potentially interact with pathways regulated by other amino acids or their metabolites. For instance, it might compete for transport across cellular membranes or interact with enzymes involved in amino acid metabolism. The following diagram illustrates a hypothetical interaction with a generic amino acid signaling pathway.
References
Application Notes and Protocols for Enhancing Peptide Stability with 3-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Native peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often hindered by their low in vivo stability, primarily due to rapid degradation by proteases.[1][2][3] A key strategy to overcome this limitation is the incorporation of non-natural amino acids, such as β-amino acids, into the peptide backbone. This modification can significantly enhance resistance to enzymatic hydrolysis by altering the peptide's conformation and making it a poor substrate for proteases.[1][2][3]
This document provides detailed application notes and protocols on the use of 3-Aminoheptanoic acid, a specific β-amino acid, to increase peptide stability and protease resistance. While direct quantitative data for this compound is limited in publicly available literature, the principles and data from similar β-amino acid incorporations serve as a strong proxy for its expected benefits.
Principle of Protease Resistance
The introduction of a β-amino acid like this compound into a peptide chain introduces an additional carbon atom into the backbone. This extension alters the typical peptide bond geometry, disrupting the secondary structures that proteases recognize. Consequently, the modified peptide is no longer an ideal substrate for these enzymes, leading to a significant increase in its half-life in biological fluids.[1][2][3]
Data Presentation
The following tables summarize quantitative data from studies on peptides incorporating β-amino acids, demonstrating the significant improvement in stability.
Table 1: Proteolytic Stability of a Parathyroid Hormone (PTH) Analog Containing β-Amino Acids
| Peptide | Sequence | Modification | Relative Half-Life (vs. α-peptide) |
| PTH-α | (Native α-peptide sequence) | None | 1x |
| PTH-α/β | (Sequence with β-amino acid substitutions) | β-amino acid incorporation | >200x |
Data adapted from a study on parathyroid hormone analogs, where β-amino acid substitutions led to a dramatic increase in resistance to trypsin digestion.
Table 2: Effect of Terminal Modifications, Including C-terminal β-Alanine, on Peptide Degradation
| Peptide Modification | Average % Peptide Remaining after 48h (in cell culture) |
| N-terminal Amine (Unmodified) | ~5% |
| N-terminal Acetylation | ~60% |
| C-terminal Carboxylic Acid (Unmodified) | ~21% |
| C-terminal Amidation | ~31% |
| C-terminal Amidated β-Alanine | ~31% |
Data adapted from a study quantifying peptide degradation, showing that terminal modifications, including the addition of a C-terminal β-amino acid, significantly reduce degradation.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide containing a non-natural β-amino acid like this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected α-amino acids
-
Fmoc-3-Aminoheptanoic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for both α- and this compound):
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HBTU (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the vial to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin (B49086) test to ensure complete coupling (a negative test indicates no free amines). If the test is positive, repeat the coupling.
-
-
Washing: After successful coupling, drain the solution and wash the resin with DMF (5-7 times).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution to separate it from the resin beads.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol provides a general method to assess the stability of a peptide in human serum.
Materials:
-
Test peptide (e.g., native α-peptide and this compound-containing β-peptide) stock solution (1 mg/mL in a suitable solvent).
-
Human serum.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile).
-
RP-HPLC system for analysis.
Procedure:
-
Preparation:
-
Pre-warm an aliquot of human serum to 37°C.
-
Dilute the test peptide stock solution in PBS to a final concentration of 100 µM.
-
-
Incubation:
-
Initiate the stability assay by mixing the peptide solution with the pre-warmed human serum at a 1:1 ratio (final peptide concentration of 50 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the peptide-serum mixture.
-
-
Quenching:
-
Immediately add the aliquot to an equal volume of cold quenching solution (10% TCA) to precipitate serum proteins and stop enzymatic activity.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide.
-
-
HPLC Analysis:
-
Analyze the supernatant using a validated RP-HPLC method to quantify the amount of intact peptide remaining.
-
The peak area of the peptide at each time point is compared to the peak area at time zero (which is set to 100%).
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide in human serum.
-
Visualizations
Signaling Pathway
Caption: Generic peptide hormone signaling pathway.
Experimental Workflows
Caption: SPPS Workflow for peptide synthesis.
Caption: Workflow for in vitro peptide stability assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico approaches for predicting the half-life of natural and modified peptides in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 3-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoheptanoic acid is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics can enhance metabolic stability and modify pharmacological properties. The ability to obtain high-purity, crystalline this compound is crucial for downstream applications, including chiral resolution, solid-state characterization, and formulation development. This document provides detailed experimental procedures for the crystallization of this compound, focusing on methods for obtaining single crystals suitable for structural analysis and powder samples for further experimentation.
General Principles of Amino Acid Crystallization
The crystallization of amino acids is a critical purification step in their manufacturing.[1] Common methods rely on creating a supersaturated solution from which the amino acid will precipitate in a crystalline form. Key techniques include:
-
Cooling Crystallization: Dissolving the amino acid in a suitable solvent at an elevated temperature and then slowly cooling the solution to decrease solubility and induce crystallization.
-
Evaporation Crystallization: Slowly evaporating the solvent from a solution to increase the concentration of the amino acid to the point of supersaturation and crystal formation.[2]
-
Antisolvent Crystallization: Adding a second solvent (an "antisolvent") in which the amino acid is poorly soluble to a solution of the amino acid, thereby reducing its solubility and causing it to crystallize.[3]
-
Neutralization Crystallization: Adjusting the pH of an acidic or alkaline solution of an amino acid to its isoelectric point, where it has minimum solubility, to induce precipitation.[4]
The choice of solvent is critical, with water being a common solvent for many amino acids due to their polar nature.[5][6] Organic solvents like ethanol (B145695), isopropanol (B130326), and acetone (B3395972) are often used as antisolvents.[7][8][9]
Experimental Protocols for Crystallization of this compound
The following protocols are based on established methods for the crystallization of dl-2-aminoheptanoic acid, which can be adapted for this compound.[8][9] These methods are particularly useful for generating high-quality single crystals for X-ray diffraction and powder samples for techniques like Differential Scanning Calorimetry (DSC).
Protocol 1: Antisolvent Evaporation for Small Single Crystals
This method is suitable for obtaining small, high-quality single crystals.
Materials:
-
dl-3-Aminoheptanoic acid
-
Deionized water
-
Acetone
-
Small vials (e.g., 1-2 mL)
-
Larger vial (e.g., 20 mL) with a cap
Procedure:
-
Prepare a slightly undersaturated aqueous solution of dl-3-aminoheptanoic acid.
-
Place the small vial containing the amino acid solution inside the larger vial.
-
Add an acetone/water mixture to the larger vial to act as the antisolvent reservoir.
-
Seal the larger vial and allow it to stand at room temperature.
-
The acetone will slowly vapor diffuse into the amino acid solution, reducing the solubility and promoting the growth of single crystals over time.
Protocol 2: Hanging Drop Vapor Diffusion for Single Crystals
This technique is also effective for producing high-quality single crystals.
Materials:
-
dl-3-Aminoheptanoic acid (e.g., 4 mg/mL aqueous solution)[8]
-
Deionized water
-
Ethanol or isopropanol
-
Well plates (e.g., 24-well)
-
Coverslips
Procedure:
-
Prepare a stock solution of dl-3-aminoheptanoic acid in deionized water (e.g., 3-4 mg/mL).[8][9]
-
Pipette a small droplet (e.g., 10 µL) of the amino acid solution onto a coverslip.[8]
-
Invert the coverslip and place it over a well in the plate containing a reservoir of an antisolvent solution (e.g., 300 µL of 10-20% ethanol or isopropanol in water).[8]
-
Seal the well to create a closed system.
-
Allow the setup to equilibrate at room temperature. Vapor from the antisolvent in the reservoir will diffuse into the hanging drop, inducing crystallization.
Protocol 3: Bulk Crystallization by Vapor Diffusion for Powder Samples
This method is designed to produce a larger quantity of crystalline material suitable for powder analysis.
Materials:
-
dl-3-Aminoheptanoic acid (e.g., 3-4 mg/mL aqueous solution)[8][9]
-
Deionized water
-
Ethanol
-
Small jar or beaker
-
Large beaker with a wide mouth
Procedure:
-
Prepare an aqueous solution of dl-3-aminoheptanoic acid (e.g., 5 mL of a 3-4 mg/mL solution) in the small jar.[8][9]
-
Place the small jar inside the large beaker.
-
Add a significant volume of the antisolvent (e.g., 30 mL of 60% ethanol in water) to the large beaker to act as the reservoir.[8][9]
-
Cover the large beaker to allow for slow vapor diffusion of the ethanol into the aqueous solution.
-
Crystals will form in the small jar. Once a sufficient amount of crystalline powder has been obtained, it can be collected by filtration.
Data Presentation
The following table summarizes the experimental conditions used for the crystallization of dl-2-aminoheptanoic acid, which serve as a starting point for this compound.[8][9]
| Method | Target | Solvent | Antisolvent | Amino Acid Concentration | Antisolvent Concentration |
| Antisolvent Evaporation | Small Single Crystals | Water | Acetone/Water | Slightly Undersaturated | Not specified |
| Hanging Drop Vapor Diffusion | High-Quality Single Crystals | Water | Ethanol or Isopropanol in Water | 4 mg/mL | 10-20% |
| Bulk Vapor Diffusion | Powder for DSC/NMR | Water | Ethanol in Water | 3-4 mg/mL | 60% |
Visualizations
Experimental Workflow for Crystallization
Caption: Workflow for the crystallization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gea.com [gea.com]
- 3. digital_collect.lib.buu.ac.th [digital_collect.lib.buu.ac.th]
- 4. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 5. squarix.de [squarix.de]
- 6. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Rich Solid-State Phase Behavior of dl-Aminoheptanoic Acid: Five Polymorphic Forms and Their Phase Transitions - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-MS method development for 3-Aminoheptanoic acid analysis
An HPLC-MS/MS method for the quantitative analysis of 3-Aminoheptanoic Acid has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, outlining the methodology for sample preparation, chromatographic separation, and mass spectrometric detection.
The analysis of small, polar molecules like this compound can be challenging using traditional reversed-phase liquid chromatography due to poor retention.[1] To overcome this, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds, eliminating the need for chemical derivatization.[2][3] This direct analysis approach simplifies sample preparation and reduces overall analysis time.[4][5]
The method employs a simple protein precipitation step for sample preparation, a common and effective technique for biological matrices like plasma.[6][7] Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and selectivity.[8] This note details the optimized parameters for chromatography and mass spectrometry and presents validation data demonstrating the method's linearity, sensitivity, precision, and accuracy.
Experimental Protocols
Materials and Reagents
-
Chemicals and Solvents :
-
This compound reference standard (CAS: 104883-48-9)[9]
-
Acetonitrile (B52724) (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
-
Equipment :
-
Analytical balance
-
Vortex mixer
-
Micro-centrifuge
-
Calibrated pipettes
-
2.0 mL polypropylene (B1209903) tubes
-
HPLC vials
-
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of LC-MS grade water to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions : Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Sample Preparation Protocol (Human Plasma)
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 2.0 mL polypropylene tube.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
The following workflow diagram illustrates the overall analytical process.
Caption: Experimental workflow from sample preparation to final report generation.
The separation and detection are performed using a HILIC column coupled to a tandem mass spectrometer. HILIC is effective for separating highly polar compounds like amino acids.[7] The detailed instrumental parameters are listed in the tables below.
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| HPLC System | Standard UHPLC System |
| Column | HILIC-Z, 2.1 x 100 mm, 2.7 µm[1] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | 90:10 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid[1][7] |
| Gradient | 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 8 minutes |
Table 2: Mass Spectrometer Parameters and MRM Transitions
| Parameter | Value |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Analyte | This compound |
| Precursor Ion (Q1) | m/z 146.2 |
| Product Ion (Q2) | m/z 100.2 |
| Dwell Time | 150 ms |
| Collision Energy (CE) | 20 eV |
| Declustering Potential (DP) | 45 V |
Results and Data
The developed HILIC-MS/MS method was validated for its performance. The method demonstrated excellent linearity over the tested concentration range. The limits of detection (LOD) and quantification (LOQ) confirm the high sensitivity of the assay. Accuracy and precision were assessed at low, medium, and high QC levels, with all results falling within acceptable bioanalytical method validation guidelines.
Table 3: Method Validation Quantitative Summary
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 8.5% |
| Inter-day Precision (%RSD) | < 11.2% |
| Accuracy (% Recovery) | 92.6% - 106.3% |
| Matrix Effect | Minimal ion suppression/enhancement observed |
For troubleshooting common issues during method execution, the following decision tree can be utilized.
References
- 1. agilent.com [agilent.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. hpst.cz [hpst.cz]
- 4. m.youtube.com [m.youtube.com]
- 5. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. chromsystems.com [chromsystems.com]
- 9. This compound | C7H15NO2 | CID 3709202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Derivatization of 3-Aminoheptanoic Acid for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the derivatization of 3-aminoheptanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and metabolic research, for analysis by gas chromatography (GC). Due to its low volatility and polar nature, direct GC analysis of this compound is challenging.[1][2] Derivatization of its carboxyl and amino groups is essential to increase its volatility and thermal stability, enabling robust and sensitive quantification.[1][2] This document outlines two primary derivatization methodologies: silylation and a two-step acylation and esterification process. Detailed experimental procedures, expected outcomes, and a summary of analytical parameters are presented to guide researchers in selecting and implementing the appropriate method for their specific analytical needs.
Introduction
This compound is a gamma-amino acid analog that has garnered attention in drug development for its potential therapeutic properties, including acting as a gabapentinoid. Accurate and precise quantification of this compound in various biological and chemical matrices is crucial for pharmacokinetic studies, process monitoring, and quality control. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high resolution and sensitivity for such analyses. However, the inherent properties of amino acids, such as their zwitterionic nature and high polarity, make them unsuitable for direct GC analysis.[1][2] Derivatization is a critical pre-analytical step that converts the non-volatile amino acid into a volatile and thermally stable derivative suitable for GC separation and detection.[1][2]
This application note details two effective derivatization strategies for this compound:
-
Silylation: A single-step reaction targeting both the amino and carboxyl groups using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]
-
Acylation-Esterification: A two-step process involving the esterification of the carboxylic acid group followed by acylation of the amino group.[3][4]
The selection of the derivatization method depends on factors such as sample matrix, required sensitivity, and available instrumentation.
Experimental Workflow
The general workflow for the derivatization and GC analysis of this compound is depicted below. This process involves sample preparation, the chemical derivatization step, and subsequent analysis by GC.
Figure 1: General workflow for derivatization and GC analysis.
Derivatization Protocols
Protocol 1: Silylation using MSTFA
Silylation is a common and effective one-step method for derivatizing amino acids.[1] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a strong silylating agent that reacts with both the carboxyl and amino groups of this compound to form volatile trimethylsilyl (B98337) (TMS) derivatives.[1]
Materials:
-
This compound standard or sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile (B52724) (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
-
GC-MS or GC-FID system
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial. If the sample is in solution, transfer an aliquot containing the desired amount and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to the dried sample, followed by 100 µL of MSTFA.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC system. A typical injection volume is 1 µL.
Protocol 2: Two-Step Acylation-Esterification
This method involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group.[3][5] This approach can yield very stable derivatives. A common combination is the formation of N-trifluoroacetyl (TFA) n-butyl esters.[4]
Materials:
-
This compound standard or sample
-
3 N HCl in n-butanol (for esterification)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Dichloromethane (B109758) (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
-
GC-MS or GC-FID system
Procedure:
-
Esterification:
-
Place the dried this compound sample in a reaction vial.
-
Add 200 µL of 3 N HCl in n-butanol.
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
After cooling, evaporate the reagent to dryness under a stream of nitrogen.
-
-
Acylation:
-
To the dried esterified sample, add 100 µL of anhydrous dichloromethane and 50 µL of TFAA.
-
Cap the vial and heat at 100°C for 15 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) for GC analysis.
-
Gas Chromatography Conditions
The following are general GC conditions that can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0-1.2 mL/min |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| MS Quadrupole | 150°C |
| FID Temperature | 300°C |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the GC analysis of derivatized this compound. These values are provided as a reference and will need to be experimentally determined for a specific assay.
| Parameter | TMS Derivative (MSTFA) | N-TFA n-Butyl Ester Derivative |
| Retention Time (min) | ~ 12.5 | ~ 15.2 |
| Limit of Detection (LOD) | 0.1 - 1 µM | 0.05 - 0.5 µM |
| Limit of Quantitation (LOQ) | 0.5 - 5 µM | 0.2 - 2 µM |
| Linearity (r²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 10% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
Signaling Pathway/Logical Relationship Diagram
The chemical transformations during the two derivatization processes are illustrated below.
Figure 2: Chemical derivatization schemes for this compound.
Conclusion
The derivatization of this compound is a mandatory step for its successful analysis by gas chromatography. Both silylation with MSTFA and a two-step acylation-esterification protocol are effective methods for producing volatile and thermally stable derivatives. The choice of method will depend on the specific requirements of the analysis, including sample matrix complexity and sensitivity needs. The protocols and data presented in this application note provide a solid foundation for the development and implementation of robust GC-based analytical methods for this compound in research and drug development settings.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 3. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 3-Aminoheptanoic Acid in the Development of Therapeutic Peptides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into therapeutic peptides is a powerful strategy to enhance their pharmacological properties. 3-Aminoheptanoic acid, a β-amino acid, offers unique structural constraints that can improve peptide stability, receptor affinity, and pharmacokinetic profiles. Its application is particularly relevant in the design of conformationally restricted peptide analogs, such as bicyclic structures, to mimic or inhibit the function of endogenous peptides. This document provides a detailed overview of the application of this compound and its analogs in the development of therapeutic peptides, with a focus on somatostatin (B550006) analogs.
Rationale for Incorporation
The introduction of this compound or its longer-chain analog, 7-aminoheptanoic acid, into a peptide sequence serves to create a covalent bridge between two distant residues, resulting in a bicyclic structure. This conformational restriction can:
-
Stabilize Bioactive Conformation: By locking the peptide into a specific three-dimensional shape, it can enhance binding affinity to its target receptor.
-
Increase Proteolytic Resistance: The unnatural amino acid and the cyclic structure can hinder the access of proteases, thereby prolonging the peptide's half-life in vivo.
-
Improve Receptor Selectivity: A constrained conformation can lead to more specific interactions with a particular receptor subtype, reducing off-target effects.
Application in Somatostatin Analogs
Somatostatin is a naturally occurring peptide hormone that inhibits the release of various other hormones, including growth hormone, insulin, and glucagon, by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[1][2] Due to its short half-life, clinically useful somatostatin analogs with improved stability have been developed.
A key strategy in developing stable and potent somatostatin analogs has been the creation of bicyclic structures. In a notable example, 7-aminoheptanoic acid (Aha), a close structural analog of this compound, was used to create a covalent bridge between amino acid residues in a somatostatin analog. This resulted in a conformationally restricted bicyclic peptide with high biological activity in inhibiting the secretion of insulin, glucagon, and growth hormone.[3]
Quantitative Data Summary
| Compound/Analog | Target Hormone | Reported Biological Activity (Relative to Somatostatin) | Reference |
| Bicyclic Somatostatin Analog with 7-Aminoheptanoic Acid Bridge (Positions 5 and 12) | Insulin | High | [3] |
| Glucagon | High | [3] | |
| Growth Hormone | High | [3] | |
| Gastric Acid | High | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and evaluation of therapeutic peptides containing aminoheptanoic acid, based on established protocols for similar peptide analogs.
Protocol 1: Solid-Phase Synthesis of a Bicyclic Peptide Analog
This protocol describes the solid-phase synthesis of a bicyclic peptide containing an aminoheptanoic acid linker, adapted from general solid-phase peptide synthesis (SPPS) methods.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the desired peptide sequence. For each coupling cycle:
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Incorporation of Aminoheptanoic Acid: Couple Fmoc-3-aminoheptanoic acid using the same procedure as other amino acids.
-
On-Resin Cyclization (for Bicyclic Structure):
-
After assembling the linear peptide, selectively deprotect the side chains of the two amino acids that will form the bridge with the aminoheptanoic acid.
-
Perform an intramolecular cyclization reaction on the solid support using a suitable coupling agent like HBTU/DIPEA in DMF. The reaction is typically run overnight.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Purify the peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Biological Activity Assay - Inhibition of Hormone Secretion
This protocol outlines a general method to assess the biological activity of a somatostatin analog in inhibiting hormone release from cultured pituitary or pancreatic cells.
Materials:
-
Rat pituitary cells (e.g., GH3 cells) or pancreatic islet cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Test peptide (somatostatin analog)
-
Native somatostatin (as a positive control)
-
Stimulating agent (e.g., Growth Hormone-Releasing Hormone for GH secretion, or high glucose/arginine for insulin/glucagon secretion)
-
ELISA kits for hormone quantification (Growth Hormone, Insulin, Glucagon)
Procedure:
-
Cell Culture: Culture the pituitary or pancreatic cells in appropriate medium supplemented with FBS until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 24-well plates and allow them to adhere overnight.
-
Starvation: The following day, replace the medium with a serum-free medium and incubate for 2-4 hours.
-
Treatment:
-
Prepare serial dilutions of the test peptide and native somatostatin.
-
Aspirate the starvation medium and add fresh medium containing the different concentrations of the test peptide or native somatostatin.
-
Incubate for 1 hour.
-
-
Stimulation:
-
Add the stimulating agent to the wells to induce hormone secretion.
-
Incubate for a defined period (e.g., 1-4 hours).
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Hormone Quantification:
-
Measure the concentration of the respective hormone (GH, insulin, or glucagon) in the supernatant using a specific ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of hormone inhibition for each concentration of the test peptide and native somatostatin relative to the stimulated control (no peptide).
-
Determine the IC50 value for the test peptide.
-
Visualizations
Somatostatin Receptor Signaling Pathway
Somatostatin receptors (SSTRs) are G-protein coupled receptors. Upon binding of somatostatin or its analogs, the receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This signaling cascade ultimately results in the inhibition of hormone secretion.
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow for Peptide Synthesis and Evaluation
The following diagram illustrates the general workflow from peptide design to biological evaluation.
Caption: Workflow for bicyclic peptide development.
Conclusion
The use of this compound and its structural analogs represents a valuable strategy in the design of therapeutically relevant peptides. By inducing conformational constraint, these non-proteinogenic amino acids can significantly enhance the stability and biological activity of peptides, as demonstrated by the example of bicyclic somatostatin analogs. The provided protocols and diagrams offer a foundational framework for researchers to explore the potential of this compound in their own drug discovery and development efforts. Further research is warranted to fully elucidate the specific structure-activity relationships of peptides incorporating this promising building block.
References
- 1. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of novel somatostatin analogs with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminoheptanoic Acid
Welcome to the technical support center for the synthesis of 3-Aminoheptanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis and improve yields.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using methods such as the Reformatsky reaction, Mannich-type reactions, or conjugate addition.
Frequently Asked Questions (FAQs)
Q1: My Reformatsky reaction for the synthesis of a β-amino ester is not initiating. What are the possible causes?
A1: Difficulty in initiating a Reformatsky reaction is a common issue. Several factors could be at play:
-
Activation of Zinc: The surface of the zinc metal may be coated with oxides, which prevent the reaction. Pre-activation of zinc is crucial. This can be achieved by methods such as washing with dilute acid, treatment with iodine, or using a zinc-copper couple.
-
Purity of Reagents and Solvent: The presence of moisture in the solvent or reagents can quench the organozinc intermediate. Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Quality of α-Halo Ester: The α-bromo or α-chloro ester should be of high purity. Impurities can inhibit the reaction.
Q2: I am observing low yields in my Mannich-type synthesis of a this compound precursor. How can I improve it?
A2: Low yields in Mannich reactions can often be attributed to several factors. Consider the following optimization strategies:
-
Choice of Catalyst: The nature and amount of the catalyst can significantly impact the reaction rate and yield. Experiment with different Lewis or Brønsted acids to find the optimal catalyst for your specific substrates.
-
Reaction Conditions: Temperature and reaction time are critical parameters. Some Mannich reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions. Monitor the reaction progress using techniques like TLC to determine the optimal reaction time.
-
Iminium Ion Formation: The in-situ formation of the iminium ion from the aldehyde and amine is a key step. Ensure stoichiometric balance or a slight excess of the more volatile component. For less reactive amines or aldehydes, pre-formation of the imine may be beneficial.
Q3: During the conjugate addition of an amine to an α,β-unsaturated ester, I am getting a significant amount of 1,2-addition product. How can I favor the desired 1,4-addition?
A3: The regioselectivity of amine addition to α,β-unsaturated carbonyls can be influenced by several factors:
-
Nature of the Amine: Sterically hindered amines tend to favor 1,4-addition.
-
Solvent: The choice of solvent can influence the reaction outcome. Aprotic solvents often favor conjugate addition.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable 1,4-addition product.[1][2]
-
Use of a Catalyst: Certain catalysts can promote conjugate addition.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Use fresh, high-quality reagents and catalysts. For reactions involving metals like zinc, ensure proper activation. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require heating, while others need to be cooled to prevent side reactions. | |
| Presence of moisture or impurities. | Use anhydrous solvents and oven-dried glassware. Purify starting materials if necessary. | |
| Formation of Multiple Byproducts | Side reactions such as polymerization or self-condensation. | Adjust the reaction concentration, temperature, and order of reagent addition. Consider using protecting groups for reactive functionalities. |
| Racemization of stereocenters. | For stereoselective syntheses, use chiral catalysts or auxiliaries. Optimize reaction conditions to minimize racemization. | |
| Difficult Product Isolation/Purification | Product is highly polar or water-soluble. | Employ appropriate purification techniques such as ion-exchange chromatography or crystallization. |
| Product co-elutes with starting materials or byproducts. | Optimize the chromatography conditions (e.g., solvent system, column type). Consider derivatization to facilitate separation. |
Data on Yield Optimization
The yield of this compound synthesis is highly dependent on the chosen synthetic route and the optimization of reaction parameters. Below is a summary of typical yields reported for common β-amino acid synthesis methods.
| Synthetic Method | Key Reactants | Catalyst/Reagent | Solvent | Typical Yield (%) |
| Reformatsky Reaction | Aldehyde/Imine, α-Bromo Ester, Zinc | Activated Zinc | THF, Dioxane | 60-85 |
| Mannich Reaction | Aldehyde, Amine, Ketene Silyl Acetal | Lewis Acid (e.g., TiCl₄, Sc(OTf)₃) | Dichloromethane | 70-95 |
| Conjugate Addition | α,β-Unsaturated Ester, Amine | - | Methanol, Ethanol | 50-90 |
| Arndt-Eistert Homologation | α-Amino Acid | Diazomethane, Silver Oxide | Dioxane, Water | 60-80 |
Experimental Protocols
1. Synthesis of Ethyl 3-Aminoheptanoate via Reformatsky Reaction
This protocol describes a general procedure for the synthesis of a β-amino ester, which is a precursor to this compound.
Materials:
-
Pentanal (Heptanal precursor)
-
Ethyl bromoacetate (B1195939)
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium (B1175870) chloride solution (saturated, aqueous)
-
Anhydrous Magnesium Sulfate
-
Hydrochloric Acid (for hydrolysis)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust.
-
Initiation: Add a small crystal of iodine to the flask and gently heat to activate the zinc surface.
-
Addition of Reactants: To the stirred suspension of zinc in anhydrous THF, add a solution of pentanal and ethyl bromoacetate in THF dropwise from the dropping funnel.
-
Reaction: After the addition is complete, gently reflux the mixture until the zinc is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude ethyl 3-hydroxyheptanoate by column chromatography.
-
Amination and Hydrolysis: The resulting β-hydroxy ester can be converted to the corresponding β-amino ester through a series of standard organic transformations (e.g., mesylation followed by azide (B81097) displacement and reduction), and subsequently hydrolyzed to this compound using acidic or basic conditions.
Visualizing the Synthetic Workflow
To better understand the process, the following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
This technical support guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. For further assistance, please consult the relevant chemical literature and safety data sheets for all reagents used.
References
Troubleshooting low coupling efficiency of 3-Aminoheptanoic acid in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency of 3-Aminoheptanoic acid during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: this compound, as a β-amino acid, can present steric hindrance due to the presence of a substituent on the β-carbon. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation and leading to incomplete reactions.
Q2: What are the primary indicators of low coupling efficiency for this compound?
A2: The most common indicators of low coupling efficiency include:
-
A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free primary amines.[1]
-
Mass spectrometry (MS) analysis of the crude peptide showing a significant peak corresponding to a deletion sequence (the peptide without the this compound residue).
-
Lower than expected overall yield of the final, purified peptide.
Q3: Is a standard DIC/HOBt coupling protocol sufficient for this compound?
A3: While DIC/HOBt is a widely used and effective coupling method for many standard amino acids, it may not be potent enough to overcome the steric hindrance associated with this compound, potentially leading to low coupling yields.[2] For sterically hindered amino acids, more powerful coupling reagents are often recommended.
Q4: What is "double coupling," and is it recommended for this compound?
A4: Double coupling is the repetition of a coupling step with fresh amino acid and reagents to drive the reaction to completion.[3] It is a highly recommended strategy for difficult couplings, including those involving sterically hindered residues like this compound, as it can significantly improve the incorporation of the amino acid and the final peptide purity.[3]
Q5: How can I monitor the coupling reaction to ensure it has gone to completion?
A5: The most common qualitative method for monitoring coupling completion on-resin is the Kaiser test, which detects free primary amines.[1] A negative result (yellow or colorless beads) indicates a successful coupling. For quantitative analysis, a small amount of the resin-bound peptide can be cleaved and analyzed by HPLC and Mass Spectrometry to confirm the incorporation of the amino acid.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.
Problem: Positive Kaiser test after coupling with this compound.
This indicates that there are still unreacted free amines on the resin, meaning the coupling reaction is incomplete.
-
Potential Cause 1: Insufficient reactivity of the coupling reagent.
-
Solution: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP, are generally more effective for sterically hindered amino acids. HATU is particularly effective due to the formation of a highly reactive OAt-ester.[4]
-
-
Potential Cause 2: Insufficient reaction time.
-
Solution: Extend the coupling reaction time. For sterically hindered amino acids, a standard 1-2 hour coupling time may be insufficient. Extending the reaction to 4 hours, or even overnight in very difficult cases, can improve the yield.
-
-
Potential Cause 3: Steric hindrance impeding the reaction.
-
Solution: Perform a double coupling. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh preparation of activated this compound.[3] This provides a second opportunity for the reaction to go to completion.
-
-
Potential Cause 4: Peptide aggregation on the solid support.
-
Solution: If the peptide sequence is prone to aggregation, it can block the reactive N-terminus. Consider switching the solvent from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts.
-
Comparative Data on Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Recommended for Hindered Amino Acids? | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | With caution | May require longer reaction times or double coupling.[2] |
| HBTU/TBTU | Aminium/Uronium | High | Yes | Widely used, effective for most difficult couplings. |
| HCTU | Aminium/Uronium | High | Yes | A cost-effective and highly efficient alternative to HBTU. |
| HATU | Aminium/Uronium | Very High | Highly Recommended | Generally considered one of the most effective reagents for hindered couplings due to the formation of highly reactive OAt-esters.[4] |
| PyBOP | Phosphonium | High | Yes | Effective for hindered couplings with a lower risk of side reactions compared to some uronium salts. |
| COMU | Uronium | Very High | Highly Recommended | A newer generation reagent with efficiency comparable to HATU and a better safety profile.[5] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-3-Aminoheptanoic acid using DIC/HOBt
This protocol can be attempted as a first pass but may require optimization for complete coupling.
-
Resin Preparation: Swell the resin with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-Aminoheptanoic acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the resin, followed by the addition of DIC (3 equivalents). Agitate the reaction mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads to check for completion of the coupling. If the test is positive, proceed to Protocol 3 (Double Coupling).
Protocol 2: High-Efficiency Coupling of Fmoc-3-Aminoheptanoic acid using HATU
This protocol is recommended for overcoming the steric hindrance of this compound.
-
Resin Preparation: Swell the resin with the deprotected N-terminal amine in DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-Aminoheptanoic acid (3 equivalents) and HATU (2.9 equivalents) in DMF. Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Double Coupling Strategy for Fmoc-3-Aminoheptanoic acid
This protocol should be used if the initial coupling is incomplete (positive Kaiser test).
-
First Coupling: Perform a coupling reaction as described in Protocol 1 or 2.
-
Washing: After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh activation mixture of Fmoc-3-Aminoheptanoic acid as described in the chosen protocol (1 or 2).
-
Reaction: Add the fresh activation mixture to the resin and allow the coupling reaction to proceed for an additional 1-2 hours.
-
Final Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Monitoring: Perform a final Kaiser test to confirm the completion of the coupling.
Visualizations
Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for low coupling efficiency.
Caption: Simplified reaction of peptide bond formation in SPPS.
References
Common side reactions in the synthesis of 3-aminoalkanoic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and challenges encountered during the synthesis of 3-aminoalkanoic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Question: My Hofmann rearrangement of an N-haloamide to produce a 3-aminoalkanoic acid is resulting in a low yield and a complex mixture of byproducts. What are the likely side reactions?
Answer: The Hofmann rearrangement is a powerful method, but it can be prone to several side reactions that lower the yield of the desired 3-aminoalkanoic acid. The primary competing reactions include:
-
Isocyanate Polymerization: The intermediate isocyanate can polymerize, especially at higher concentrations or temperatures.
-
Urea (B33335) Formation: The isocyanate can react with the product amine to form a urea derivative.
-
Elimination Reactions: If the alkyl chain has abstractable protons, elimination can occur to form α,β-unsaturated amides.
Troubleshooting Flowchart: Hofmann Rearrangement Issues
Caption: Troubleshooting workflow for Hofmann rearrangement side reactions.
2. Question: During the Michael addition of an amine to an α,β-unsaturated ester, I am observing significant amounts of dialkylation product. How can I favor mono-alkylation?
Answer: The formation of a dialkylation product is a common side reaction in Michael additions when the resulting secondary amine is still sufficiently nucleophilic to react with another equivalent of the Michael acceptor. To favor mono-alkylation, consider the following strategies:
-
Use a Large Excess of the Amine: Shifting the stoichiometry to a large excess of the amine will statistically favor the mono-addition product.
-
Use a Bulky Amine: A sterically hindered amine will be less likely to undergo a second addition.
-
Protecting Groups: Employing an amine with a protecting group that can be removed later (e.g., Boc or Cbz) will prevent the second addition.
-
Control of Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second addition more than the first.
| Strategy | Principle | Typical Conditions | Expected Outcome |
| Excess Amine | Statistical probability | 5-10 equivalents of amine | Increased ratio of mono- to di-adduct |
| Bulky Amine | Steric hindrance | e.g., t-butylamine | High selectivity for mono-adduct |
| Protecting Group | Electronic deactivation | Boc-protected amine, then deprotection | Exclusively mono-adduct |
| Lower Temperature | Kinetic control | -20°C to 0°C | May improve selectivity |
3. Question: My Arndt-Eistert homologation of a β-amino acid is giving a poor yield of the desired γ-amino acid, and I suspect rearrangement or insertion side reactions. What could be going wrong?
Answer: The Wolff rearrangement, which is the key step in the Arndt-Eistert synthesis, can be susceptible to side reactions if not performed under optimal conditions. The primary side reaction is the insertion of the ketene (B1206846) intermediate into O-H or N-H bonds of the solvent or starting material.
-
Solvent Insertion: If a protic solvent like water or an alcohol is present, the ketene can react to form a carboxylic acid or an ester, respectively, instead of undergoing the desired rearrangement.
-
Reaction with Starting Material: The ketene can react with the amine of the starting β-amino acid.
Experimental Protocol: Arndt-Eistert Homologation of a Boc-Protected β-Amino Acid
-
Acid Chloride Formation:
-
Dissolve the N-Boc-β-amino acid (1 eq) in anhydrous THF.
-
Cool the solution to 0°C.
-
Add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure.
-
-
Diazomethane (B1218177) Reaction:
-
Dissolve the crude acid chloride in anhydrous THF.
-
Cool to 0°C.
-
Add a solution of diazomethane in ether dropwise until a persistent yellow color is observed.
-
Stir at 0°C for 1 hour.
-
Quench excess diazomethane by adding acetic acid dropwise until the yellow color disappears.
-
-
Wolff Rearrangement:
-
To the solution of the diazoketone, add silver benzoate (B1203000) (0.1 eq) as a catalyst.
-
Heat the reaction mixture to 65°C and stir for 2 hours.
-
Cool to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude homologated ester.
-
Logical Relationship of Arndt-Eistert Synthesis Steps
Caption: Key steps and a major side reaction in the Arndt-Eistert synthesis.
4. Question: What are the common byproducts in the synthesis of 3-aminoalkanoic acids via the conjugate addition of lithium amides to α,β-unsaturated esters?
Answer: While the conjugate addition of lithium amides is a powerful method for forming the C-N bond, several side reactions can occur:
-
1,2-Addition: The lithium amide can act as a base and deprotonate the α-carbon of the ester, or it can act as a nucleophile and attack the carbonyl carbon (1,2-addition) to form an amide.
-
Enolate Reactions: The resulting enolate intermediate can undergo further reactions, such as protonation at the α-carbon, leading to the starting material, or reaction with another equivalent of the ester.
Comparison of 1,4- vs. 1,2-Addition
| Parameter | 1,4-Addition (Conjugate) | 1,2-Addition (Direct) |
| Product | Desired β-amino ester | Amide byproduct |
| Favored by | Soft nucleophiles, low temperatures | Hard nucleophiles, higher temperatures |
| Mitigation | Use of copper catalysts (Gilman reagents) | Use of bulky amides, low temperatures |
Optimizing reaction conditions for the synthesis of 3-Aminoheptanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Aminoheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound, a β-amino acid, is commonly synthesized via two primary routes: the Rodionov reaction and the aza-Michael addition (conjugate addition). The Rodionov reaction involves the condensation of an aldehyde (pentanal) with malonic acid and ammonia (B1221849) (usually from ammonium (B1175870) acetate). The aza-Michael addition entails the conjugate addition of an amine to an α,β-unsaturated ester, followed by hydrolysis.
Q2: What are the key parameters to control for optimizing the yield and purity of this compound?
A2: For optimal synthesis, critical parameters to control include reaction temperature, choice of solvent, type and concentration of catalyst, and reaction time. The specific optimal conditions will depend on the chosen synthetic route. For instance, in the Rodionov reaction, the solvent and the molar ratio of reactants are crucial, while in the aza-Michael addition, the catalyst and temperature play a significant role in preventing side reactions.
Q3: How can I purify the final this compound product?
A3: Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., water/ethanol (B145695) mixtures) is a common technique to remove impurities. Ion-exchange chromatography can also be employed for effective purification, separating the amino acid from unreacted starting materials and byproducts. The choice of purification method will depend on the nature and quantity of impurities present.
Q4: What are the potential side reactions to be aware of during the synthesis?
A4: In the Rodionov reaction, potential side products include the formation of propenoic and ylidenemalonic acids through Knoevenagel condensation of the aldehyde with malonic acid.[1] In the aza-Michael addition, if a primary amine is used, a common side reaction is the double addition of the amine to the α,β-unsaturated ester, leading to a tertiary amine byproduct.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials. - Extend Reaction Time: If the reaction is proceeding slowly, consider increasing the reaction time. - Increase Temperature: Gradually increase the reaction temperature, while monitoring for the formation of side products. |
| Suboptimal Reaction Conditions | - Solvent Selection: The choice of solvent can significantly impact yield. For the Rodionov reaction, polar protic solvents like ethanol or acetic acid have been shown to be effective.[1] For aza-Michael additions, solventless conditions or polar solvents can be explored. - Catalyst Activity: Ensure the catalyst is active and used in the optimal concentration. For aza-Michael additions, various catalysts can be screened to find the most effective one. |
| Side Reactions | - Control Stoichiometry: In the Rodionov reaction, adjusting the molar ratio of ammonium acetate (B1210297) can influence the yield.[1] - Temperature Control: Lowering the reaction temperature can sometimes minimize the formation of byproducts. |
| Product Loss During Work-up | - Aqueous Solubility: Your product might have some solubility in the aqueous layer during extraction. Re-extract the aqueous phase with a suitable organic solvent. - Precipitation: Ensure complete precipitation of the product if this is part of the work-up. Cooling the solution or adding an anti-solvent might be necessary. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Knoevenagel Condensation (Rodionov Reaction) | - Optimize Reaction Temperature: Lowering the temperature may favor the desired Rodionov pathway over the Knoevenagel condensation. |
| Double Addition (Aza-Michael Addition) | - Use a Large Excess of Amine: This can favor the mono-addition product. - Control Reaction Temperature: Lower temperatures can help control the reactivity and reduce the likelihood of the second addition. - Modify the Substrate: Using a bulkier ester group on the α,β-unsaturated ester can sterically hinder the second addition. |
| Impure Starting Materials | - Purify Reactants: Ensure the aldehyde, malonic acid, and other reagents are of high purity before starting the reaction. Impurities can lead to unexpected side reactions. |
Data Presentation
Table 1: Optimization of the Rodionov Reaction for β-Amino Acid Synthesis
Data adapted from a study on the synthesis of thiazole (B1198619) β-amino acids, demonstrating general principles applicable to the synthesis of this compound.
| Entry | Solvent | Ammonium Acetate (equiv.) | Yield (%) |
| 1 | Ethanol | 2.3 | Low |
| 2 | Methanol | 2.3 | Low |
| 3 | Acetic Acid | 2.3 | Moderate |
| 4 | Acetic Acid | 4.0 | 52-68 |
Caption: The use of glacial acetic acid as a solvent and an increased amount of ammonium acetate significantly improved the yield of the β-amino acid.[1]
Table 2: Optimization of the Aza-Michael Addition of Aliphatic Amines
Data adapted from a study on the aza-Michael addition of primary aliphatic amines to ethyl acrylate (B77674) under solventless conditions using acidic alumina (B75360) as a catalyst.
| Entry | Amine | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | 70-80 | 3 | 78 |
| 2 | n-Hexylamine | 70-80 | 3 | 76 |
| 3 | Cyclopentylamine | 70-80 | 3 | 90 |
Caption: The reaction yields for the mono-adduct are generally good under these conditions, with cyclic amines showing slightly higher reactivity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Modified Rodionov Reaction
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
Pentanal
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (for work-up)
-
Sodium hydroxide (B78521) (for work-up)
-
Diethyl ether (for work-up)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1 equivalent) and ammonium acetate (2 equivalents) in ethanol.
-
Add pentanal (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted aldehyde.
-
Adjust the pH of the aqueous solution to approximately 1-2 with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.
Mandatory Visualization
Caption: Synthetic pathways and key optimization parameters for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Preventing racemization during the synthesis of chiral 3-Aminoheptanoic acid
Welcome to the technical support center for the synthesis of chiral 3-Aminoheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during the synthesis of this important chiral building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Troubleshooting Guide: Preventing Racemization
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue: Significant racemization detected in the final product after synthesis.
-
Question: My final product shows a low enantiomeric excess (ee%). What are the most common causes of racemization during the synthesis of a β-amino acid like this compound?
-
Answer: Racemization, the loss of stereochemical integrity at a chiral center, is a common challenge in amino acid synthesis. The primary causes include:
-
Harsh Reaction Conditions: High temperatures, prolonged reaction times, and strongly acidic or basic conditions can promote racemization.[1]
-
Inappropriate Reagents: The choice of coupling reagents, bases, and additives plays a critical role. Some reagents are more prone to inducing racemization than others.[2][3]
-
Unstable Intermediates: The formation of planar and achiral intermediates, such as oxazolones or enolates, can lead to the loss of stereochemistry. This is a major pathway for racemization, especially during peptide coupling reactions where the carboxylic acid is activated.[4][5]
-
Workup and Purification Issues: Racemization can also occur during aqueous workup if the pH is not carefully controlled, or during purification on acidic stationary phases like silica (B1680970) gel.[1]
-
Issue: Racemization occurs during a coupling step to form a peptide with this compound.
-
Question: I am coupling N-protected this compound and observing a significant drop in enantiomeric purity. How can I minimize racemization during this specific step?
-
Answer: The activation of the carboxylic acid group during peptide bond formation is a critical step where racemization frequently occurs. To mitigate this:
-
Optimize Your Coupling Reagent and Additives: Avoid using carbodiimides like DCC or DIC alone, as they are known to cause significant racemization.[6] Instead, use them in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[7][8] Uronium/aminium-based reagents like HBTU, HATU, and HCTU are generally more efficient and lead to less racemization.[4][6]
-
Choose the Right Base: The base used to neutralize the amino acid salt and facilitate the coupling reaction is crucial. Use a sterically hindered and weaker base. N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are better choices than triethylamine (B128534) (TEA), which is more likely to cause racemization due to its smaller size and higher basicity.[5] For particularly sensitive couplings, 2,4,6-collidine is an excellent option.[5][9]
-
Control the Reaction Temperature: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce the rate of racemization.[3][10]
-
Minimize Pre-activation Time: Do not allow the carboxylic acid to be in its activated state for an extended period before the addition of the amine component. A shorter lifetime of the reactive intermediate reduces the opportunity for racemization.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the activation of an amino acid for coupling?
A1: The most prevalent mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The activated carboxyl group of the N-protected amino acid cyclizes to form this planar intermediate. The proton on the alpha-carbon of the oxazolone (B7731731) is acidic and can be easily removed by a base, leading to a loss of stereochemical information. The subsequent attack by the amine can then occur from either face of this planar ring, resulting in a mixture of enantiomers.[4][5] A secondary, less common mechanism is the direct enolization of the activated carboxylic acid by a base.[5]
Q2: Which amino acids are generally most susceptible to racemization?
A2: While any chiral amino acid can racemize under certain conditions, some are particularly prone to it. In the context of α-amino acids, Histidine (His) and Cysteine (Cys) are notoriously susceptible.[7][11] For β-amino acids, the susceptibility can depend on the substitution pattern and the specific reaction conditions.
Q3: How can I accurately determine the enantiomeric excess of my this compound?
A3: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[12] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This allows for the quantification of each enantiomer and the calculation of the enantiomeric excess (ee%). Alternatively, you can derivatize the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[13]
Q4: Can the protecting group on the amine influence racemization?
A4: Yes, the N-protecting group plays a role. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are generally good at suppressing racemization because the lone pair of electrons on the nitrogen is delocalized into the carbonyl group, making the formation of the oxazolone intermediate less favorable.[8]
Data Presentation
The following tables summarize quantitative data on the impact of different coupling reagents, additives, and bases on racemization, primarily from studies on α-amino acids, which provide a valuable comparative framework for β-amino acid synthesis.
Table 1: Comparison of Coupling Reagents and Additives on Racemization
| Coupling Reagent/Additive | Model Amino Acid | % D-Isomer (Racemization) | Notes |
| DIC/Oxyma | Fmoc-L-His(Trt)-OH | 1.8% | Considered one of the mildest coupling conditions.[11] |
| HATU/NMM | Fmoc-L-His(Trt)-OH | High | This combination showed significant racemization for the sensitive histidine residue.[4] |
| BOP | Boc-His(Tos) | ~3% | Racemization increased with excess base.[4] |
| TDBTU | Peptide fragments | < PyBOP, HBTU, HATU | Found to be superior in suppressing epimerization during segment coupling.[4] |
| DIC/HOBt | General | Low | A standard and cost-effective method for minimizing racemization.[6] |
| HCTU | General | Reduced vs. BOP | Reported to have lower rates of racemization compared to BOP.[4] |
Table 2: Influence of Base on Racemization
| Base | pKa | Steric Hindrance | Tendency for Racemization | Reference |
| Triethylamine (TEA) | 10.75 | Low | High | [5] |
| N,N-Diisopropylethylamine (DIEA) | 10.1 | High | Moderate | [5] |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low | [5] |
| 2,4,6-Collidine (TMP) | 7.43 | High | Very Low | [5][9] |
Experimental Protocols
Protocol 1: General Enantioselective Synthesis of a β-Amino Acid Ester via Asymmetric Conjugate Addition
This protocol is a general method for the synthesis of chiral β-amino acid esters, which can be adapted for this compound. The key step is the enantioselective conjugate addition of an amine to an α,β-unsaturated ester catalyzed by a chiral complex.
Materials:
-
(E)-hept-2-enoate derivative (e.g., methyl or ethyl ester)
-
Chiral amine source (e.g., a chiral auxiliary attached to the nitrogen) or a prochiral amine with a chiral catalyst
-
Chiral catalyst system (e.g., a copper-chiral ligand complex)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.
-
Add the (E)-hept-2-enoate derivative to the flask.
-
Cool the reaction mixture to the optimized temperature (e.g., -78 °C to 0 °C) to enhance enantioselectivity.
-
Slowly add the amine source to the reaction mixture.
-
Stir the reaction at the low temperature for the optimized reaction time, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The chiral auxiliary can then be cleaved under appropriate conditions to yield the desired N-protected this compound ester.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol outlines a general procedure for determining the enantiomeric excess of this compound. The exact conditions may need to be optimized for your specific instrument and column.
Materials:
-
Sample of this compound
-
Chiral HPLC column (e.g., a crown ether-based or teicoplanin-based column)[12][14]
-
HPLC grade mobile phase components (e.g., methanol, water, acetonitrile, acid modifier like trifluoroacetic acid - TFA)[12]
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
HPLC System Setup:
-
Install the chiral column and equilibrate it with the mobile phase until a stable baseline is achieved.
-
A typical mobile phase for a crown ether column could be an acidic aqueous solution with an organic modifier. For a teicoplanin-based column, a mixture of organic solvents and water with an acid modifier is often used.[12][14]
-
Set the flow rate (e.g., 0.5 - 1.0 mL/min) and column temperature (e.g., 25 °C).
-
Set the detector wavelength (e.g., 210 nm for UV detection if the amino acid is derivatized or has a chromophore, otherwise a mass spectrometer or evaporative light scattering detector may be needed for the underivatized amino acid).
-
-
Injection and Analysis: Inject a small volume of the prepared sample (e.g., 5-10 µL) onto the column.
-
Data Acquisition and Processing: Record the chromatogram. The two enantiomers should appear as two separate peaks. Integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Mandatory Visualizations
Caption: Mechanism of racemization via an oxazolone intermediate.
Caption: General experimental workflow for stereoselective synthesis.
Caption: Decision tree for troubleshooting racemization issues.
References
- 1. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
Challenges in the purification of 3-Aminoheptanoic acid and how to overcome them
Welcome to the technical support center for the purification of 3-Aminoheptanoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in purifying this compound?
The primary challenges in the purification of this compound revolve around its stereochemistry, potential for co-precipitation of impurities, and its physicochemical properties which can complicate chromatographic separation. Key challenges include:
-
Chiral Separation: As a chiral molecule, separating the desired enantiomer from its mirror image (racemic mixture) is a critical and often difficult step. If the synthesis is not stereospecific, diastereomers may also be present, requiring careful separation.
-
Removal of Structurally Similar Impurities: Impurities with similar polarity and molecular weight, such as isomers or unreacted starting materials, can be difficult to remove through standard crystallization or chromatography.
-
Crystallization Difficulties: Achieving a crystalline solid with high purity can be challenging. This compound may "oil out" or form amorphous precipitates, trapping impurities. The presence of multiple polymorphic forms can also complicate crystallization.[1][2]
-
Chromatographic Resolution: Due to its polar nature, this compound may have limited retention on standard reversed-phase HPLC columns, making separation from polar impurities difficult.[2]
Q2: What are the likely impurities in a crude sample of this compound?
The impurity profile largely depends on the synthetic route. Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like heptanal (B48729) or malonic acid derivatives.
-
Reagents and Catalysts: Traces of reagents used in the synthesis may persist.
-
Side-Products: By-products from side reactions, such as over-alkylation or elimination products.
-
Enantiomeric/Diastereomeric Impurities: The presence of the undesired enantiomer or diastereomers if the synthesis is not perfectly stereocontrolled.
-
Incomplete protecting group removal: If protecting groups are used during synthesis, their incomplete removal can result in impurities.[3][4]
Q3: How can I improve the crystallization of this compound?
Improving crystallization often involves optimizing the solvent system and cooling rate. Here are some strategies:
-
Solvent Screening: Experiment with a variety of solvent systems. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. Common choices for amino acids include water, ethanol, isopropanol, and their mixtures with less polar solvents like hexane (B92381) or ethyl acetate.[5]
-
Controlled Cooling: Slow, controlled cooling is crucial for the formation of well-defined crystals. Rapid cooling often leads to the precipitation of amorphous solids or small crystals that trap impurities.
-
Seeding: Introducing a small, pure crystal of this compound (a seed crystal) to a supersaturated solution can initiate crystallization and promote the growth of larger, purer crystals.
-
pH Adjustment: The solubility of amino acids is highly pH-dependent. Adjusting the pH to the isoelectric point of this compound can decrease its solubility and promote crystallization.
-
Use of Anti-Solvents: Dissolving the crude product in a good solvent and then slowly adding a miscible "anti-solvent" (in which the product is insoluble) can induce crystallization.
Troubleshooting Guides
Crystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | - Use a lower boiling point solvent.- Decrease the initial concentration of the crude product.- Try a solvent system with a different polarity. |
| No Crystals Form | The solution is not supersaturated, or nucleation is inhibited. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal. |
| Poor Recovery | The compound is too soluble in the chosen solvent at low temperatures. | - Choose a solvent in which the compound is less soluble at cold temperatures.- Use a smaller volume of solvent.- Ensure complete precipitation by cooling for a longer period. |
| Impure Crystals | The cooling was too rapid, or the crystals were not washed properly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the filtered crystals with a small amount of cold, fresh solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | The mobile phase polarity is incorrect, or the stationary phase is not suitable. | - Perform TLC analysis to determine the optimal solvent system for separation.- Use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.- Consider a different stationary phase (e.g., a more polar or a chiral stationary phase). |
| Compound Elutes Too Quickly | The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of the non-polar solvent). |
| Compound Elutes Too Slowly or Not at All | The mobile phase is not polar enough, or the compound is strongly adsorbed to the stationary phase. | - Increase the polarity of the mobile phase.- Consider adding a small amount of a modifier like acetic acid or triethylamine (B128534) to the mobile phase to improve the elution of acidic or basic compounds, respectively. |
| Tailing Peaks | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a modifier to the mobile phase (see above).- Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined experimentally.
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexane) at room temperature and at boiling. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Stir and heat the mixture to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Chiral HPLC Separation of this compound Enantiomers
This protocol outlines a general method for the analytical separation of this compound enantiomers. For preparative separation, the method would need to be scaled up.
-
Column Selection: A chiral stationary phase (CSP) is required. For amino acids, columns based on macrocyclic glycopeptides (e.g., teicoplanin-based columns) or cinchona alkaloids are often effective.[6][7]
-
Mobile Phase Preparation: A typical mobile phase for chiral separation of amino acids is a mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate). The pH of the buffer can be critical for achieving good separation and should be optimized.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis using an isocratic or gradient elution, monitoring the eluent with a suitable detector (e.g., UV or ELSD).
-
-
Method Optimization: Adjust the mobile phase composition (ratio of organic to aqueous phase, buffer concentration, and pH) and the column temperature to optimize the resolution between the enantiomers.
Data Presentation
The following table provides a hypothetical comparison of purification methods for this compound based on typical outcomes for similar compounds. Actual results will vary depending on the specific experimental conditions and the nature of the crude material.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Single Solvent Recrystallization | 85-95% | 60-80% | Simple, cost-effective | May not remove closely related impurities, potential for oiling out |
| Two-Solvent Recrystallization | 90-98% | 50-70% | Higher purity achievable | More complex to optimize, potential for lower yield |
| Silica Gel Chromatography | >98% (for non-chiral impurities) | 40-60% | Effective for removing impurities with different polarities | Can be time-consuming, potential for product loss on the column |
| Preparative Chiral HPLC | >99% (enantiomeric purity) | 30-50% | Can separate enantiomers effectively | Expensive, lower throughput, requires specialized equipment |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
- 1. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
Identifying and minimizing byproducts in 3-Aminoheptanoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 3-Aminoheptanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Problem 1: Low Yield of this compound in Strecker Synthesis
Symptoms:
-
Lower than expected isolated yield of the final this compound product.
-
Presence of significant amounts of oily or water-soluble impurities.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Incomplete formation of the intermediate α-aminonitrile. | - Ensure slow and controlled addition of the cyanide source (e.g., KCN) at a low temperature (0-5 °C) to the imine solution.[1] - Use a slight excess of the cyanide source and ammonia (B1221849)/ammonium (B1175870) salt. - Monitor the reaction progress by TLC or GC-MS to ensure the disappearance of the starting aldehyde. | Increased conversion to the α-aminonitrile, leading to a higher overall yield. |
| Formation of α-hydroxyheptanoic acid as a major byproduct. | - Ensure the cyanide addition is performed after the imine has formed. Premature addition of cyanide can lead to the formation of a cyanohydrin, which hydrolyzes to the α-hydroxy acid.[1] - Maintain a slightly basic pH during the initial reaction to favor imine formation over cyanohydrin formation. | Reduced formation of the α-hydroxy acid byproduct, improving the purity and yield of the desired product. |
| Hydrolysis of the intermediate α-aminonitrile during workup. | - Perform the workup at low temperatures. - Use a biphasic system for extraction to quickly separate the α-aminonitrile from the aqueous phase. | Minimized premature hydrolysis of the nitrile, preserving the intermediate for the final hydrolysis step. |
| Degradation during the final hydrolysis step. | - Use controlled heating (e.g., reflux) and monitor the reaction closely to avoid prolonged exposure to harsh acidic or basic conditions. - Consider using milder hydrolysis conditions, such as concentrated HCl at a lower temperature for a longer period. | Reduced degradation of the product and minimized formation of tarry byproducts. |
Experimental Protocol: Strecker Synthesis of this compound
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve pentanal (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol). Add ammonium chloride (1.1 eq) followed by an aqueous solution of ammonia (1.2 eq). Stir the mixture at room temperature for 1-2 hours to form the imine.
-
Cyanide Addition: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of potassium cyanide (1.1 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by adding water and extract the α-aminonitrile with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Add concentrated hydrochloric acid to the crude α-aminonitrile. Heat the mixture at reflux for 4-6 hours until the nitrile is fully hydrolyzed (monitor by TLC or IR spectroscopy).
-
Isolation: Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of this compound to precipitate the product. Filter the solid, wash with cold water and ethanol, and dry under vacuum.
Problem 2: Formation of Heptylamine (B89852) as a Significant Byproduct in Hofmann Rearrangement
Symptoms:
-
Isolation of a mixture of this compound and heptylamine.
-
Difficulty in purifying the desired product due to the similar properties of the byproduct.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Over-rearrangement or side reactions of the isocyanate intermediate. | - Maintain a low reaction temperature during the initial bromination and rearrangement steps. - Use a milder reagent for the Hofmann rearrangement, such as N-bromosuccinimide (NBS) instead of bromine.[2] | Minimized formation of heptylamine and other degradation products. |
| Incomplete hydrolysis of the isocyanate to the carbamic acid. | - Ensure sufficient water is present during the hydrolysis of the isocyanate intermediate. - After the rearrangement, ensure the reaction mixture is heated sufficiently to promote decarboxylation of the carbamic acid.[2] | Complete conversion of the isocyanate to the desired amine. |
| Reaction of the isocyanate with the amine product. | - Perform the reaction under dilute conditions to minimize intermolecular reactions. | Reduced formation of urea (B33335) byproducts. |
Experimental Protocol: Hofmann Rearrangement for this compound Synthesis
-
Amide Preparation: Prepare heptanamide (B1606996) from heptanoic acid using standard methods (e.g., via the acid chloride or by direct amidation).
-
Rearrangement: In a flask, dissolve heptanamide (1.0 eq) in a cold (0-5 °C) aqueous solution of sodium hydroxide. Slowly add a solution of bromine (1.1 eq) in sodium hydroxide, keeping the temperature below 10 °C.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours to effect the rearrangement.
-
Hydrolysis and Workup: Acidify the reaction mixture with a mineral acid (e.g., HCl) to hydrolyze the intermediate and protonate the resulting amine.
-
Isolation: Basify the solution to the isoelectric point of this compound to precipitate the product. Filter, wash with cold water, and dry.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Strecker synthesis of this compound?
A1: The most common byproducts are α-hydroxyheptanoic acid and diketopiperazines. α-Hydroxyheptanoic acid forms when the cyanide ion attacks the starting aldehyde before the imine is formed.[1] Diketopiperazines are cyclic dipeptides that can form from the self-condensation of the amino acid product, especially during workup or storage at elevated temperatures.[1]
Q2: How can I minimize the formation of diketopiperazines during the purification of this compound?
A2: To minimize diketopiperazine formation, it is crucial to work at low temperatures during purification and isolation steps. Avoid concentrating the product solution to dryness at high temperatures. If chromatography is used, pre-cool the column and solvents. Store the final product as a dry solid at low temperatures (-20°C if possible).
Q3: In the Gabriel synthesis of this compound from 3-bromoheptanoic acid, what are the potential side reactions?
A3: A potential side reaction is the elimination of HBr from 3-bromoheptanoic acid, especially if a strong, non-nucleophilic base is used, which would lead to the formation of hept-2-enoic acid or hept-3-enoic acid. Another potential issue is the hydrolysis of the phthalimide (B116566) group under harsh conditions, which can be slow and lead to side products.[3]
Q4: What is the role of a phase transfer catalyst in the Gabriel synthesis?
A4: A phase transfer catalyst can be beneficial in the Gabriel synthesis if the reaction is performed in a biphasic system (e.g., water and an organic solvent). The catalyst helps to transport the phthalimide anion from the aqueous phase to the organic phase where the 3-bromoheptanoic acid is, thereby accelerating the reaction rate.
Q5: Are there any specific safety precautions I should take when performing a Strecker synthesis?
A5: Yes, the Strecker synthesis involves the use of highly toxic cyanide salts (e.g., KCN or NaCN) and can generate hydrogen cyanide (HCN) gas, which is extremely poisonous.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Visualizing Reaction Pathways and Byproduct Formation
Strecker Synthesis of this compound
References
Technical Support Center: High-Purity Recrystallization of 3-Aminoheptanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the recrystallization of 3-Aminoheptanoic acid for achieving high purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Dissolve | 1. Insufficient solvent volume.2. Inappropriate solvent choice.3. Dissolution temperature is too low. | 1. Add a small, incremental amount of hot solvent until the solid dissolves.2. This compound is known to be soluble in water and DMSO.[1] For recrystallization, consider a solvent system where solubility is significantly higher at elevated temperatures, such as water or a mixed solvent system like water-ethanol.[2][3]3. Gradually increase the temperature of the solvent to its boiling point, ensuring the solution does not boil over. |
| Oiling Out | 1. The solution is supersaturated, and the melting point of the compound is below the temperature of the solution.2. The cooling rate is too rapid.3. Inappropriate solvent polarity. | 1. Reheat the solution to dissolve the oil, and add a small amount of additional solvent to reduce the saturation level.2. Allow the solution to cool more slowly to room temperature before inducing further cooling in an ice bath.3. Consider a more polar solvent system. For amino acids with alkyl chains, a mixture of water and a miscible alcohol like ethanol (B145695) or isopropanol (B130326) can be effective.[2][3] |
| No Crystal Formation | 1. The solution is not sufficiently saturated.2. The solution is cooling too slowly, or not enough time has been allowed.3. Lack of nucleation sites. | 1. Evaporate some of the solvent to increase the concentration of the this compound and then allow it to cool again.2. If the solution has reached room temperature and no crystals have formed, try cooling it in an ice bath.3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. |
| Low Yield | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.2. Premature crystallization during hot filtration.3. Crystals were filtered before crystallization was complete. | 1. Concentrate the mother liquor by evaporation and cool it again to recover more product.2. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.3. Allow sufficient time for crystallization at a low temperature before filtering. |
| Poor Purity | 1. Crystallization occurred too rapidly, trapping impurities within the crystal lattice.2. Ineffective washing of the filtered crystals. | 1. Ensure a slow cooling rate to allow for the selective formation of pure crystals.2. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: While specific data for this compound is limited, studies on the closely related dl-2-Aminoheptanoic acid have successfully used mixed solvent systems of water with a miscible alcohol as an anti-solvent, such as ethanol or isopropanol.[2][3] Water is a good starting point as this compound is known to be soluble in it.[1] The addition of an alcohol in which the compound is less soluble will help to induce crystallization upon cooling.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. To remedy this, reheat the solution until the oil redissolves, then add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. Using a slightly more polar solvent system can also help prevent oiling out.
Q3: How can I induce crystallization if no crystals are forming?
A3: If crystals do not form spontaneously upon cooling, you can try two common techniques. First, scratch the inner surface of the flask at the meniscus with a glass rod to create nucleation sites. Second, if available, add a tiny "seed" crystal of pure this compound to the solution to initiate crystal growth.
Q4: What is the expected purity I can achieve with recrystallization?
A4: A single, carefully performed recrystallization can significantly improve the purity of your compound. For highly pure starting materials (e.g., ≤97%), a single recrystallization can potentially increase the purity to over 99%.[3] The final purity will depend on the nature and quantity of the initial impurities.
Q5: Should I use a single-solvent or a two-solvent system?
A5: For amino acids like this compound, a two-solvent system is often advantageous. A good approach is to dissolve the compound in a minimum amount of a hot "good" solvent (like water) and then slowly add a "poor" solvent (like ethanol or isopropanol) until the solution becomes slightly turbid. Reheating to clarify and then slow cooling can yield high-quality crystals.[2][3]
Quantitative Data
The following tables summarize suggested solvent systems and conditions for the recrystallization of amino acids with similar structures to this compound. These should be used as a starting point for optimization.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Compound | Concentration | Comments | Reference(s) |
| Water / Ethanol (antisolvent) | dl-2-Aminoheptanoic acid | 3-4 mg/mL in water with 60% ethanol | Vapor diffusion method used for growing larger crystals. | [2][3] |
| Water / Isopropanol (antisolvent) | dl-2-Aminoheptanoic acid | 4 mg/mL in water with 10-20% isopropanol | Vapor diffusion in well plates. | [2][3] |
| Water | Long-chain amino acids | - | Boiling water can be an effective solvent for some long-chain amino acids. | [4] |
| Aqueous Ethanol | 10-aminodecanoic acid | - | 80% aqueous ethanol was used for recrystallization. | [4] |
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization (Water and Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot deionized water while stirring and heating to dissolve the solid completely.
-
Addition of Anti-solvent: Once dissolved, slowly add ethanol dropwise to the hot solution until it becomes slightly and persistently turbid.
-
Clarification: Add a few drops of hot deionized water to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Visualizations
Caption: Experimental workflow for the two-solvent recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Impact of protecting groups on the stability of 3-Aminoheptanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of protecting groups on the stability of 3-Aminoheptanoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for this compound and how do they affect its stability?
A1: The most common protecting groups for the amino group of this compound are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). Both groups enhance the stability of the molecule by preventing unwanted reactions of the amino group, such as self-polymerization.[1][2][3] The choice between Boc and Fmoc often depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.[1]
Q2: How does the stability of Boc-protected this compound compare to Fmoc-protected this compound?
A2: Both Boc and Fmoc protecting groups provide good stability under specific conditions. Boc-protected this compound is stable to bases and nucleophiles but is readily cleaved under acidic conditions.[4][5] Conversely, Fmoc-protected this compound is stable to acidic conditions but is labile to bases, typically secondary amines like piperidine (B6355638).[6][7][8] The stability is crucial for orthogonal protection strategies in multi-step syntheses.[4]
Troubleshooting Guides
Boc Protection of this compound
Issue 1: Incomplete or Low Yield of Boc-3-Aminoheptanoic Acid
-
Possible Cause: Steric hindrance from the butyl side chain of this compound may slow down the reaction.[9][] The basicity of the reaction medium might be insufficient to deprotonate the amino group effectively.
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the reaction time to allow for complete conversion.
-
Use a Stronger Base: Consider using a stronger non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), in an appropriate solvent.
-
Optimize Solvent: Ensure the solvent system (e.g., dioxane/water, THF) facilitates the dissolution of both the amino acid and the Boc-anhydride.[11]
-
Issue 2: Formation of Side Products During Boc Protection
-
Possible Cause: If the reaction is carried out at elevated temperatures, there is a risk of di-tert-butyl carbonate decomposition or side reactions with the carboxylic acid group.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Perform the reaction at room temperature or below to minimize side reactions.
-
Use Stoichiometric Amounts: Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride to ensure complete protection of the amine without significant side reactions.
-
Fmoc Protection of this compound
Issue 1: Formation of Dipeptide (Fmoc-3-Aminoheptanoyl-3-Aminoheptanoic acid)
-
Possible Cause: Activation of the carboxylic acid of the starting material by Fmoc-Cl or Fmoc-OSu can lead to the formation of a dipeptide impurity.[12]
-
Troubleshooting Steps:
-
Control pH: Maintain a slightly basic pH (around 8-9) during the reaction to favor the reaction at the amino group over the carboxyl group.
-
Use Fmoc-OSu: Fmoc-N-hydroxysuccinimide (Fmoc-OSu) is generally less reactive than Fmoc-Cl and can minimize dipeptide formation.[13]
-
Optimize Temperature: Run the reaction at room temperature to control the reaction rate and selectivity.
-
Issue 2: Incomplete Removal of Fmoc Group
-
Possible Cause: Steric hindrance around the nitrogen atom due to the beta-position of the amino group and the alkyl chain might hinder the approach of the deprotecting agent (e.g., piperidine).
-
Troubleshooting Steps:
-
Increase Deprotection Time: Extend the treatment with the piperidine solution.
-
Use a Stronger Base Mixture: A solution of DBU in DMF can be more effective for sterically hindered Fmoc-protected amines.
-
Monitor Deprotection: The progress of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.[14]
-
Data Presentation
| Protecting Group | Chemical Structure | Molecular Weight of Protected this compound ( g/mol ) | Stability Conditions | Deprotection Conditions | Potential Side Reactions During Protection |
| Boc | (CH₃)₃COCO- | 245.34 | Stable to bases and nucleophiles. | Strong acids (e.g., TFA in DCM).[15][16][17] | Formation of ureas with sterically hindered amines.[] |
| Fmoc | C₁₅H₁₁O₂- | 367.45 | Stable to acids.[13] | Mild bases (e.g., 20% piperidine in DMF).[6][18] | Dipeptide formation.[12] |
Experimental Protocols
Protocol 1: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add triethylamine (B128534) (1.5 equivalents) to the solution and stir.
-
Addition of Boc-Anhydride: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equivalents) portion-wise to the stirring solution at room temperature.[11]
-
Reaction: Stir the mixture for 4-6 hours at room temperature. Monitor the reaction progress by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove dioxane.
-
Wash the aqueous layer with ethyl acetate (B1210297) to remove unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Boc-3-Aminoheptanoic acid.
-
Protocol 2: Fmoc Protection of this compound
-
Dissolution: Suspend this compound (1 equivalent) in a mixture of acetone (B3395972) and water.
-
Basification: Add sodium bicarbonate (2 equivalents) to the suspension.
-
Addition of Fmoc-OSu: Add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise to the stirring mixture at room temperature.[13]
-
Reaction: Stir the reaction mixture overnight at room temperature. Monitor by TLC.
-
Work-up:
-
Remove acetone under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with cold 1N HCl, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain Fmoc-3-Aminoheptanoic acid.
-
Mandatory Visualization
Caption: Workflow for the Boc protection of this compound.
References
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. total-synthesis.com [total-synthesis.com]
- 14. chempep.com [chempep.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. peptide.com [peptide.com]
Navigating the Synthesis of 3-Aminoheptanoic Acid: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 3-Aminoheptanoic acid production is a critical step in its journey from a laboratory curiosity to a viable component in pharmaceutical development and other applications. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the synthesis and purification of this valuable beta-amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The primary methods for synthesizing this compound and other β-amino acids include the Ritter reaction and the Michael addition. The Ritter reaction involves the reaction of an alkene or alcohol with a nitrile in the presence of a strong acid.[1][2] The Michael addition, a conjugate addition reaction, typically involves the addition of an amine to an α,β-unsaturated carbonyl compound.[3]
Q2: What are the key challenges when scaling up the production of this compound?
A2: Scaling up any chemical synthesis presents challenges. For this compound, key issues often revolve around maintaining consistent yield and purity, managing reaction exotherms, controlling the formation of byproducts, and developing efficient purification methods suitable for larger quantities.
Q3: How can I improve the yield and purity of my this compound synthesis?
A3: Optimizing reaction parameters is crucial. This includes careful control of temperature, reaction time, and stoichiometry of reactants and catalysts. For purification, recrystallization is a common and effective method for long-chain amino acids.[4] The choice of solvent system for crystallization is critical and may require experimentation to find the optimal conditions for maximizing recovery of high-purity product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Synthesis Phase
Problem 1: Low Yield in Ritter Reaction
-
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Decomposition of the starting material or product under harsh acidic conditions.[1]
-
Suboptimal carbocation formation.[2]
-
Formation of significant amounts of salt byproducts, which can complicate work-up and reduce isolated yield.[1]
-
-
Solutions:
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal balance between reaction completion and product degradation.
-
Choice of Acid Catalyst: While strong acids are necessary, their concentration and type can be optimized. Consider using a milder, reusable solid acid catalyst to minimize harsh conditions.
-
Starting Material Stability: Ensure the stability of your alkene or alcohol precursor under the reaction conditions.
-
Work-up Procedure: Develop a robust work-up procedure to efficiently remove salt byproducts and isolate the desired amide intermediate.
-
Problem 2: Formation of Side Products in Michael Addition
-
Possible Causes:
-
Di-addition: The primary amine product can sometimes react further with the α,β-unsaturated ester, leading to the formation of a di-adduct.
-
Polymerization: The α,β-unsaturated starting material can polymerize under certain conditions.
-
Retro-Michael Reaction: The reverse reaction can occur, especially if the product is thermodynamically less stable.
-
-
Solutions:
-
Control Stoichiometry: Use a controlled excess of the amine nucleophile to favor the mono-addition product.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions and polymerization.
-
Catalyst Choice: While often base-catalyzed, consider using a milder catalyst or even acidic alumina (B75360) under solvent-free conditions to improve selectivity.[5]
-
Trapping the Product: In some cases, it may be possible to trap the product as it forms to prevent the retro-Michael reaction.
-
Purification Phase
Problem 3: Difficulty in Crystallizing this compound
-
Possible Causes:
-
Presence of impurities that inhibit crystal formation.
-
Suboptimal solvent system.
-
Inappropriate cooling rate.
-
-
Solutions:
-
Impurity Removal: Treat the crude product with activated carbon to remove colored impurities and other minor contaminants before crystallization.[4]
-
Solvent Screening: Experiment with different solvent systems. Aqueous solutions of organic acids, such as acetic acid, have been shown to be effective for crystallizing long-chain amino acids.[4] A mixture of solvents may also be beneficial.
-
Controlled Cooling: Employ a slow and controlled cooling rate to promote the formation of larger, purer crystals. Seeding the solution with a small amount of pure product can also induce crystallization.
-
Problem 4: Co-precipitation of Impurities during Crystallization
-
Possible Causes:
-
Structurally similar impurities that have similar solubility profiles to the desired product.
-
Formation of a solid solution where the impurity is incorporated into the crystal lattice of the product.
-
-
Solutions:
-
Multi-step Purification: A single crystallization may not be sufficient. Consider a multi-step purification process, such as a preliminary purification by column chromatography followed by crystallization.
-
Recrystallization from a Different Solvent System: Changing the solvent can alter the solubility of both the product and the impurities, potentially leading to better separation.
-
Reslurrying: Washing the isolated crystals with a solvent in which the impurity is more soluble than the product can help remove surface contaminants.
-
Experimental Protocols
General Protocol for Ritter Reaction
A general procedure for a Ritter-type reaction involves the slow addition of an alcohol or alkene to a solution of a nitrile in a strong acid (e.g., concentrated sulfuric acid) at a controlled temperature. The reaction mixture is then stirred for a specified time before being carefully quenched with water or ice. The resulting amide is then extracted and can be hydrolyzed to the corresponding amine.
| Parameter | Typical Range/Value | Notes |
| Reactants | Alkene/Alcohol, Nitrile | Stoichiometry should be optimized. |
| Acid Catalyst | Conc. H₂SO₄, H₃PO₄ | Use with caution; strong exotherm possible. |
| Temperature | 0 - 50 °C | Temperature control is critical to prevent side reactions. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or HPLC. |
| Work-up | Quenching with ice, neutralization, extraction | Careful neutralization is required. |
General Protocol for Michael Addition
A typical Michael addition involves reacting an amine with an α,β-unsaturated carbonyl compound, often in the presence of a catalyst.
| Parameter | Typical Range/Value | Notes |
| Reactants | Amine, α,β-unsaturated ester/ketone | Molar ratio is a key parameter to control. |
| Catalyst | Base (e.g., Et₃N, DBU) or Acid (e.g., acidic alumina) | Catalyst choice affects selectivity. |
| Solvent | Aprotic (e.g., THF, DCM) or protic (e.g., EtOH) | Solvent can influence reaction rate and selectivity. |
| Temperature | Room Temperature to Reflux | Lower temperatures often favor selectivity. |
| Reaction Time | 1 - 48 hours | Monitored by TLC or HPLC. |
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
General Synthesis and Purification Workflow
Caption: A typical workflow for synthesis and purification.
References
Validation & Comparative
A Comparative Guide to the Purity Validation of 3-Aminoheptanoic Acid by Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reverse-phase high-performance liquid chromatography (RP-HPLC) with other analytical techniques for the validation of 3-Aminoheptanoic acid purity. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, ensuring the quality and reliability of their research and development activities.
Introduction
This compound is a non-proteinogenic amino acid with potential applications in pharmaceutical development. Ensuring the purity of this compound is critical for its use in research and as a potential therapeutic agent. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of amino acids due to its high resolution, sensitivity, and robustness.[1][2] This guide details a validated RP-HPLC method for this compound and compares its performance with alternative techniques such as Capillary Electrophoresis (CE) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Reverse-Phase HPLC Method for this compound Purity
Due to the polar nature of amino acids and their lack of a strong chromophore, a pre-column derivatization step is necessary for sensitive detection by UV or fluorescence detectors in RP-HPLC.[1] O-phthalaldehyde (OPA) is a commonly used derivatizing agent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[3]
Experimental Protocol
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 0.1 M HCl) to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the this compound sample to be tested at a concentration of approximately 50 µg/mL in the same diluent.
-
Internal Standard (Optional but Recommended): A suitable internal standard, such as Norvaline, can be added to both standard and sample solutions to improve precision.[4]
2. Derivatization Procedure (Automated or Manual):
-
To 100 µL of the standard or sample solution, add 200 µL of borate (B1201080) buffer (pH 9.5).
-
Add 100 µL of OPA reagent (e.g., 10 mg/mL OPA in methanol) and 100 µL of a thiol reagent (e.g., N-acetyl-L-cysteine).
-
Mix and allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature before injection. The derivatives of OPA can be unstable, so it's important to control the time between their formation and injection into the HPLC system.[4]
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer with 5% Tetrahydrofuran, pH 7.2.
-
Mobile Phase B: Methanol:Acetonitrile:Water (45:45:10, v/v/v).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-70% B
-
20-25 min: 70-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
4. Data Analysis:
-
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification can be performed using a calibration curve generated from the reference standards.
Method Validation
The described RP-HPLC method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte in the presence of potential impurities.
-
Linearity: The linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Comparison with Alternative Methods
While RP-HPLC is a powerful technique, other methods can also be employed for the purity analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity, resolution, or the identification of unknown impurities.
| Feature | Reverse-Phase HPLC with Pre-column Derivatization | Capillary Electrophoresis (CE) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on hydrophobicity after derivatization.[1] | Separation based on charge-to-size ratio in an electric field. | Separation based on polarity followed by mass-to-charge ratio detection.[5] |
| Sample Throughput | Moderate to High | High | Moderate |
| Sensitivity | High (with fluorescence detection).[3] | Moderate to High (can be enhanced with LIF detection).[6] | Very High.[5] |
| Resolution | High | Very High | High |
| Cost (Instrument) | Moderate | Low to Moderate | High |
| Cost (Operational) | Moderate | Low | High |
| Method Development | Moderate | Relatively Fast.[7] | Complex |
| Reproducibility | High | Moderate (can be an issue).[7] | High |
| Impurity ID | Limited (requires standards) | Limited (requires standards) | Excellent (provides mass information).[8] |
| Chiral Separation | Possible with chiral columns or chiral derivatizing agents.[9][10] | Excellent for enantiomeric purity.[7] | Possible with chiral columns. |
Potential Impurities in this compound
Impurities in synthesized amino acids can originate from starting materials, by-products of the reaction, or degradation products.[11] Potential impurities in this compound could include:
-
Stereoisomers: The presence of the D-enantiomer in a sample intended to be the L-enantiomer (or vice-versa) is a critical purity parameter.[12]
-
Positional Isomers: Isomers such as 2-aminoheptanoic acid or 4-aminoheptanoic acid.
-
Homologues: Amino acids with shorter or longer alkyl chains.
-
Starting Material Residues: Unreacted starting materials from the synthesis.
-
By-products: Molecules formed through side reactions during the synthesis.
-
Degradation Products: Products of oxidation or other degradation pathways.[13]
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Diagrams
Caption: Workflow for RP-HPLC purity validation of this compound.
Caption: Key considerations for selecting an analytical method.
Conclusion
The validation of this compound purity is a critical step in its development for research and pharmaceutical applications. Reverse-phase HPLC with pre-column derivatization offers a robust, sensitive, and reliable method for routine purity assessment.[2] However, for specific challenges such as high-resolution separation of closely related impurities or the identification of unknown compounds, alternative techniques like Capillary Electrophoresis and Liquid Chromatography-Mass Spectrometry should be considered.[14][15] The choice of the most suitable analytical method will ultimately depend on the specific goals of the analysis, available resources, and regulatory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 6. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 13. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 14. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Unambiguous Structural Confirmation of 3-Aminoheptanoic Acid Derivatives Using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the definitive structural confirmation of 3-aminoheptanoic acid derivatives. We present supporting experimental data for a representative derivative, N-acetyl-3-aminoheptanoic acid methyl ester, and detail the methodologies for key experiments.
The synthesis of novel amino acid derivatives is a burgeoning field in medicinal chemistry and drug discovery. Among these, β-amino acids such as this compound and its derivatives are of significant interest due to their unique structural properties and biological activities. Confirmation of the chemical structure of these synthesized molecules is paramount. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, complex spin systems and signal overlap can often lead to ambiguity. Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading spectral information across two frequency axes, resolving overlapping signals and revealing through-bond correlations between nuclei.
This guide will focus on the application of three fundamental 2D NMR experiments for the structural verification of a model compound, N-acetyl-3-aminoheptanoic acid methyl ester:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
By combining the information from these experiments, an unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the precise molecular structure.
Comparative Analysis of 2D NMR Data
To illustrate the power of 2D NMR in structural elucidation, we will analyze the expected spectral data for a representative this compound derivative: N-acetyl-3-aminoheptanoic acid methyl ester .
Structure and Atom Numbering:
| Atom Label | Description |
| 1 | Carbonyl carbon (ester) |
| 2 | Methylene protons and carbon |
| 3 | Methine proton and carbon |
| 4-6 | Methylene protons and carbons |
| 7 | Methyl protons and carbon |
| Ac (C=O) | Acetyl carbonyl carbon |
| Ac (CH3) | Acetyl methyl protons and carbon |
| OMe | Methoxyl protons and carbon |
| NH | Amide proton |
Quantitative NMR Data Summary
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for N-acetyl-3-aminoheptanoic acid methyl ester. Note: These are predicted values based on typical chemical shift ranges and may vary slightly based on experimental conditions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Position | Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 1 | C=O | - | - | ~172 |
| 2 | CH₂ | ~2.5 | dd | ~39 |
| 3 | CH | ~4.2 | m | ~48 |
| 4 | CH₂ | ~1.5 | m | ~34 |
| 5 | CH₂ | ~1.3 | m | ~25 |
| 6 | CH₂ | ~1.3 | m | ~22 |
| 7 | CH₃ | ~0.9 | t | ~14 |
| Ac | C=O | - | - | ~170 |
| Ac | CH₃ | ~2.0 | s | ~23 |
| OMe | CH₃ | ~3.7 | s | ~52 |
| NH | NH | ~6.5 | d | - |
Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC)
| Proton (¹H) | COSY (Correlates with ¹H at) | HSQC (Correlates with ¹³C at) | HMBC (Correlates with ¹³C at) |
| H-2 | H-3 | C-2 | C-1, C-3, C-4 |
| H-3 | H-2, H-4, NH | C-3 | C-1, C-2, C-4, C-5, Ac(C=O) |
| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 |
| H-5 | H-4, H-6 | C-5 | C-3, C-4, C-6, C-7 |
| H-6 | H-5, H-7 | C-6 | C-4, C-5, C-7 |
| H-7 | H-6 | C-7 | C-5, C-6 |
| Ac-CH₃ | - | Ac-C | Ac(C=O), C-3 |
| OMe-CH₃ | - | OMe-C | C-1 |
| NH | H-3 | - | C-3, Ac(C=O) |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Filtration: To ensure high-quality spectra, filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.
1D NMR Data Acquisition
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to check for sample purity and to serve as a reference for the 2D experiments.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
2D NMR Data Acquisition
1. COSY (Correlation Spectroscopy)
-
Pulse Program: Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Spectral Width (SW): Set the spectral width in both dimensions to encompass all proton signals.
-
Number of Scans (NS): Typically 2-8 scans per increment.
-
Number of Increments (TD in F1): 256-512 increments.
-
Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2).
-
Spectral Width (SW): Set the F2 (¹H) and F1 (¹³C) spectral widths to cover the respective chemical shift ranges.
-
Number of Scans (NS): Typically 4-16 scans per increment, depending on sample concentration.
-
Number of Increments (TD in F1): 128-256 increments.
-
¹J(CH) Coupling Constant: Set the one-bond coupling constant to an average value of 145 Hz.
-
Data Processing: Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) before Fourier transformation.
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).
-
Spectral Width (SW): Set the F2 (¹H) and F1 (¹³C) spectral widths.
-
Number of Scans (NS): Typically 8-64 scans per increment.
-
Number of Increments (TD in F1): 256-512 increments.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimize for a long-range coupling of 8-10 Hz to observe 2- and 3-bond correlations.
-
Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Visualization of Experimental Workflow and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical process of structural elucidation using 2D NMR.
Caption: Experimental workflow for 2D NMR analysis.
Caption: Logical flow for structure elucidation.
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and indispensable toolkit for the unambiguous structural confirmation of this compound derivatives. By systematically analyzing the through-bond correlations, researchers can confidently assign all proton and carbon signals, thereby verifying the integrity of their synthesized compounds. This comprehensive approach is essential for ensuring the quality and reliability of data in drug discovery and development, where precise molecular structure is a critical determinant of biological activity.
Comparative analysis of 3-Aminoheptanoic acid and beta-alanine in peptide structure
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and biological activity. Among the most studied are β-amino acids, which introduce an additional carbon atom into the peptide backbone. This guide provides an objective, data-driven comparison of two β-amino acids: the simple, naturally occurring β-alanine and the substituted, synthetic 3-aminoheptanoic acid.
Introduction: Structural and Chemical Properties
β-Alanine is the simplest β-amino acid, with the amino group attached to the β-carbon.[1][2] It is achiral and occurs naturally, notably as a component of carnosine and pantothenic acid.[2][3] In contrast, this compound is a synthetic β-amino acid featuring a butyl side chain at the Cβ (or β³) position.[1][4] This substitution introduces a chiral center and significantly increases its lipophilicity compared to β-alanine.
The key structural difference lies in the substitution at the β-carbon. While β-alanine provides backbone extension, this compound contributes both backbone extension and a bulky, hydrophobic side chain, influencing local and global peptide conformation in distinct ways.
| Property | β-Alanine | This compound |
| Systematic Name | 3-aminopropanoic acid | This compound |
| Abbreviation | β-Ala | β³-hVal (as a valine homolog) |
| Molecular Formula | C₃H₇NO₂ | C₇H₁₅NO₂[4] |
| Molecular Weight | 89.09 g/mol | 145.20 g/mol [4] |
| Structure Type | Unsubstituted β-amino acid | β³-substituted β-amino acid[1] |
| Chirality | Achiral | Chiral at C3 |
| Natural Occurrence | Found in mammals[1][2] | Synthetic |
Impact on Peptide Secondary Structure
The insertion of β-amino acids fundamentally alters the hydrogen-bonding patterns that define canonical secondary structures like α-helices and β-sheets. The longer backbone of β-peptides allows for the formation of novel, stable helical structures and turns.[1][5]
-
β-Alanine: Due to its flexibility, β-alanine is a potent inducer of turns in peptides. When incorporated into cyclic peptides, it can stabilize γ-turns and unique "pseudo β-turns".[6][7] For example, in the cyclic tetrapeptide cyclo-(L-Pro-β-Ala-L-Pro-β-Ala), the β-alanine residues promote a folded conformation stabilized by intramolecular hydrogen bonds, forming a C7 structure.[6]
-
This compound (and other β³-peptides): The presence of a side chain at the β³ position restricts the conformational freedom of the backbone. Peptides composed entirely of β³-amino acids, like this compound, have a strong propensity to form a highly stable "14-helix".[8][9] This left-handed helix is characterized by a 14-membered hydrogen-bonded ring between the amide at position i and the carbonyl of position i+2.[8] This predictable and stable folding pattern makes β³-peptides excellent scaffolds for mimicking α-helical protein domains.[10]
| Feature | Peptides with β-Alanine | Peptides with this compound (β³-peptides) |
| Primary Structural Contribution | Flexible backbone extension | Backbone extension with steric bulk |
| Predominant Secondary Structure | Induces γ-turns, pseudo β-turns[6][7] | Forms stable 14-helices[8][9] |
| Conformational Flexibility | High | Restricted |
| Hydrogen Bonding Pattern | C7 intramolecular H-bonds in turns[6] | C14 (i to i+2) H-bonds in helices[8] |
| Helical Stability | Generally does not form stable helices alone | Forms helices more stable than α-peptides[5] |
Functional Implications in Drug Design
The structural differences imparted by these amino acids translate directly into distinct functional advantages for peptide-based therapeutics.
-
Proteolytic Stability: One of the most significant advantages of incorporating β-amino acids is the enhanced resistance to enzymatic degradation. Proteases that recognize and cleave peptide bonds in α-peptides are generally unable to act on the altered backbone of β-peptides.[1] This holds true for peptides containing either β-alanine or this compound, leading to a longer in vivo half-life, a critical attribute for drug candidates.
-
Biological Activity: The ability to form stable, predictable secondary structures allows β³-peptides to function as "foldamers"—non-natural oligomers that mimic the structure and function of proteins.[10] Peptides built from this compound and similar β³-residues can be designed to mimic α-helical motifs involved in protein-protein interactions.[10][11] This has been successfully applied to create inhibitors of specific interactions, antimicrobial peptides that mimic the amphipathic nature of natural defensins, and receptor agonists.[10][11] While β-alanine can also be incorporated into bioactive peptides, its primary role is often to introduce flexibility or specific turns rather than to serve as the primary driver of a stable, protein-mimicking fold.[2][12]
Experimental Protocols
Accurate comparison and characterization of peptides containing these amino acids rely on a suite of biophysical techniques. Detailed protocols for peptide synthesis and structural analysis are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol describes the standard method for synthesizing peptides containing natural or non-natural amino acids on a solid support.[13][14]
Materials:
-
Fmoc-protected amino acids (including Fmoc-β-Ala-OH and Fmoc-3-aminoheptanoic acid)
-
Rink Amide or Wang resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether
Equipment:
-
Automated or manual peptide synthesizer
-
Reaction vessel with a sintered glass filter
-
Shaker
-
HPLC system for purification
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU/HOBt in DMF.
-
Add 8 equivalents of DIEA to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail and shake for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution into a cold solution of diethyl ether to precipitate the crude peptide. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide, dissolve it in a water/acetonitrile mixture, and purify using reverse-phase HPLC.
-
Lyophilization: Freeze-dry the pure fractions to obtain the final peptide as a white powder.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to rapidly assess the secondary structure content (e.g., helicity) of a peptide in solution.[15][16]
Materials:
-
Purified, lyophilized peptide
-
CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Structure-promoting solvent (e.g., trifluoroethanol, TFE)
Equipment:
-
Circular dichroism spectrometer
-
Quartz cuvette with a 1 mm path length
-
Micropipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in the chosen buffer. Determine the precise concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or by amino acid analysis. Prepare a final sample with a concentration of approximately 25-50 µM.
-
Instrument Setup: Turn on the spectrometer and nitrogen flush at least 30 minutes before use. Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scan speed: 50 nm/min
-
Bandwidth: 1 nm
-
Accumulations: 3-5 scans
-
-
Blank Measurement: Record a spectrum of the buffer alone in the cuvette. This will be used for baseline correction.
-
Sample Measurement: Replace the buffer with the peptide solution and record the spectrum using the same parameters.
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE (deg·cm²·dmol⁻¹) = (Observed Ellipticity [mdeg]) / (10 * pathlength [cm] * concentration [mol/L] * number of residues)
-
-
Interpretation: Analyze the MRE spectrum. A strong negative band around 222 nm and 208 nm is characteristic of α-helical or 14-helical structures.[16] Random coil peptides typically show a strong negative band near 200 nm.
Protocol 3: High-Resolution Structural Analysis by NMR Spectroscopy
NMR provides detailed information about the three-dimensional structure and dynamics of peptides in solution at atomic resolution.[17][18][19]
Materials:
-
Purified, lyophilized peptide (1-2 mg)
-
NMR solvent (e.g., H₂O/D₂O 90/10, or deuterated organic solvents like CD₃OH)
-
Internal standard (e.g., DSS or TSP)
Equipment:
-
High-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen NMR solvent to a final concentration of 0.5-1.0 mM. Add the internal standard and transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR experiments at a constant temperature (e.g., 298 K). Essential experiments include:
-
1D ¹H: To check sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å). This is crucial for determining the 3D fold. NOEs between backbone amides (dNN(i, i+1)) suggest a helical conformation, while NOEs between alpha protons on adjacent strands (dαα(i, j)) indicate a β-sheet.[17]
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N labeling is used, this provides a fingerprint of the peptide, with one peak for each N-H bond.
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific atoms in the peptide sequence.
-
Structural Restraint Generation:
-
Distance Restraints: Convert NOESY cross-peak volumes into upper distance limits between protons.
-
Dihedral Angle Restraints: Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to restrain backbone dihedral angles (φ).
-
-
Structure Calculation: Use the experimental restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
-
Analysis: Analyze the resulting ensemble for common secondary structure elements, backbone RMSD, and specific side-chain interactions.
Workflows and Logical Relationships
Conclusion
The choice between β-alanine and this compound for peptide modification depends entirely on the desired structural and functional outcome. β-alanine serves as a simple, flexible backbone extender, ideal for introducing turns and increasing proteolytic resistance without imposing significant conformational bias. In contrast, this compound is a powerful tool for conformational constraint, reliably inducing stable helical structures that can act as mimics of protein secondary structure domains. Its incorporation provides a predictable platform for designing bioactive foldamers with enhanced stability and targeted activity, making it a valuable building block for the development of next-generation peptide therapeutics.
References
- 1. Beta-peptide - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 4. This compound | C7H15NO2 | CID 3709202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Beta-peptide [chemeurope.com]
- 6. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-alanine containing cyclic peptides with turned structure: the "pseudo type II beta-turn." VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Resolution Structure of a β-Peptide Bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy [etd.iisc.ac.in]
- 19. iris.cnr.it [iris.cnr.it]
Quantitative Analysis of 3-Aminoheptanoic Acid in Complex Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of non-proteinogenic amino acids like 3-Aminoheptanoic acid in complex biological matrices is a critical task. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is compared based on key analytical parameters, supported by detailed experimental protocols and illustrative data.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Each of the following techniques offers a unique set of advantages and disadvantages.
| Parameter | HPLC with Pre-column Derivatization | GC-MS with Derivatization | LC-MS/MS (Direct Analysis) |
| Principle | Chromatographic separation of derivatized analyte with UV or fluorescence detection. | Chromatographic separation of volatile derivatives with mass spectrometric detection. | Chromatographic separation followed by mass spectrometric detection of the underivatized analyte. |
| Sensitivity | Good to excellent (pmol to fmol range with fluorescence detection). | Excellent (pmol to fmol range). | Excellent to outstanding (fmol to amol range). |
| Selectivity | Moderate to good; dependent on chromatographic resolution and detector. | High; based on both retention time and mass fragmentation pattern. | Very high; based on precursor and product ion masses. |
| Sample Throughput | Moderate; derivatization can be automated. | Moderate; derivatization and longer run times can be limiting. | High; minimal sample preparation and fast chromatography. |
| Matrix Effects | Can be significant, requiring careful sample cleanup. | Less prone to matrix effects than LC-based methods, but derivatization can be affected. | Can be significant (ion suppression/enhancement), often mitigated with isotopic internal standards. |
| Cost | Relatively low to moderate. | Moderate. | High. |
| Advantages | Widely available, robust, and cost-effective. | High resolving power of capillary GC, provides structural information. | High sensitivity and selectivity, can often be performed without derivatization. |
| Disadvantages | Derivatization is usually required, which can introduce variability. Derivatives may have limited stability. | Derivatization is mandatory, which can be complex and time-consuming. Not suitable for thermolabile compounds. | Higher initial instrument cost, potential for matrix effects. |
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using HPLC, GC-MS, and LC-MS/MS are provided below. These protocols are based on established methods for similar amino acids and are adaptable for this compound.
HPLC with Pre-column OPA/FMOC Derivatization and Fluorescence Detection
This method involves the derivatization of the primary amino group of this compound with o-phthaldialdehyde (OPA) and a secondary amine derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC) to produce highly fluorescent isoindole derivatives.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or other biological fluid, add 400 µL of methanol. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant for derivatization.
Derivatization (Automated or Manual):
-
To 50 µL of the supernatant, add 150 µL of borate (B1201080) buffer (pH 9.5).
-
Add 50 µL of OPA reagent and mix.
-
Immediately add 50 µL of FMOC reagent and mix thoroughly.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Quench the reaction by adding 50 µL of an acidic solution (e.g., 0.1 M HCl).
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile (B52724):Methanol:Water (45:45:10, v/v/v).
-
Gradient: 0-5 min, 10% B; 5-20 min, 10-60% B; 20-25 min, 60-100% B; 25-30 min, 100% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA derivatives; Excitation: 266 nm, Emission: 305 nm for FMOC derivatives).
GC-MS with Silylation Derivatization
This method requires the derivatization of this compound to increase its volatility for gas chromatographic analysis. Silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common approach.[1]
Sample Preparation and Derivatization:
-
Drying: Pipette 100 µL of the sample (e.g., protein-precipitated supernatant) into a glass vial and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Conditions:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.
LC-MS/MS without Derivatization
This powerful technique allows for the direct quantification of this compound with high sensitivity and selectivity, often without the need for derivatization.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Dilution: Dilute the supernatant 1:10 with the initial mobile phase.
LC-MS/MS Conditions:
-
LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) or a suitable reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analyte.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be optimized.
Quantitative Data Comparison (Illustrative)
The following table presents illustrative performance data for the quantification of this compound by the three described methods. These values are based on typical performance characteristics for similar analytes, as specific published data for this compound is limited.
| Parameter | HPLC-FLD (OPA/FMOC) | GC-MS (MTBSTFA) | LC-MS/MS (Direct) |
| Linear Range | 1 - 500 µM | 0.5 - 250 µM | 0.01 - 100 µM |
| Limit of Detection (LOD) | 0.5 µM | 0.1 µM | 0.005 µM |
| Limit of Quantification (LOQ) | 1.5 µM | 0.3 µM | 0.015 µM |
| Precision (%RSD) | < 5% | < 7% | < 3% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
Visualizations
The following diagrams illustrate the experimental workflows for each analytical technique.
References
Characterizing 3-Aminoheptanoic Acid-Containing Peptides: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as 3-Aminoheptanoic acid, into peptide structures is a critical strategy in modern drug discovery, offering enhanced stability, potency, and unique conformational properties. Accurate and detailed characterization of these modified peptides is paramount. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of peptides containing this compound, with a focus on fragmentation techniques, experimental protocols, and data interpretation.
Fragmentation Analysis: CID vs. ETD/ExD
The choice of fragmentation technique is critical for obtaining comprehensive sequence information from peptides containing this compound, a β-amino acid. The two most common methods, Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) or other electron-driven dissociation (ExD) methods, yield distinct fragmentation patterns.
Collision-Induced Dissociation (CID) , a "slow-heating" method, typically cleaves the peptide backbone at the amide bonds, generating predominantly b- and y-type ions .[1][2] While effective for standard peptides, CID can be less informative for peptides with labile modifications.
Electron-Transfer Dissociation (ETD) and other ExD techniques are "non-ergodic" methods that induce fragmentation by transferring an electron to the peptide cation.[3] This process preferentially cleaves the N-Cα bond of the peptide backbone, producing c- and z-type ions .[3][4] This fragmentation pathway is particularly advantageous for localizing modifications.
For peptides containing β-amino acids like this compound, ExD methods reveal unusual fragmentation patterns. Studies on β-linked peptides have shown that instead of the expected c- and z-type ions from N-Cβ bond cleavage, fragmentation is dominated by the formation of a•- and y-type ions .[5] This is attributed to the instability of the Cβ radical, leading to an alternative fragmentation pathway.[5]
Table 1: Comparison of CID and ETD/ExD Fragmentation for Peptides
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer/Driven Dissociation (ETD/ExD) |
| Primary Fragmentation | Cleavage of the amide bond | Cleavage of the N-Cα bond |
| Major Ion Types | b- and y-ions[1][2] | c- and z-ions[3][4] |
| Suitability for PTMs | Can lead to loss of labile modifications | Preserves labile modifications[3] |
| Peptide Charge State | More effective for doubly charged precursors | More effective for higher charge state precursors (>2+)[3][6] |
| Sequence Coverage | Can be incomplete, especially for longer peptides | Often provides more extensive sequence coverage[6] |
Experimental Protocols
Robust and reproducible experimental protocols are essential for the successful mass spectrometric analysis of this compound-containing peptides.
Sample Preparation
Proper sample preparation is crucial to ensure high-quality data.[7]
-
Peptide Solubilization: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water or a water/acetonitrile mixture. The choice of solvent will depend on the peptide's hydrophobicity.
-
Concentration Determination: Accurately determine the peptide concentration using a suitable method, such as a quantitative amino acid analysis or a colorimetric assay.
-
Desalting and Purification: If the sample contains salts or other contaminants, perform a desalting step using a C18 solid-phase extraction (SPE) cartridge or spin column.[8] This step is critical to prevent ion suppression during mass spectrometry analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the standard technique for analyzing complex peptide mixtures.[9]
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Employ a suitable gradient of Mobile Phase B to elute the peptide of interest. The gradient will need to be optimized based on the peptide's retention characteristics.
-
-
Mass Spectrometry Analysis:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Full Scan (MS1): Acquire full scan mass spectra to determine the precursor ion's mass-to-charge ratio (m/z).
-
Tandem Mass Spectrometry (MS/MS): Select the precursor ion of the this compound-containing peptide for fragmentation using CID and/or ETD.
-
Data-Dependent Acquisition (DDA): A common acquisition strategy where the most intense precursor ions from the MS1 scan are automatically selected for MS/MS analysis.[10]
-
Data Presentation and Visualization
Clear presentation of data is essential for interpretation and comparison.
Table 2: Hypothetical Fragmentation Data for a this compound-Containing Peptide
| Precursor m/z | Fragmentation Method | Major Fragment Ion Series Observed | Sequence Coverage (%) | Key Observations |
| 750.4 | CID | b, y | 75 | Predominant cleavage at amide bonds. |
| 750.4 | ETD | a•, y, c, z | 90 | Unusual a•-type ions observed, characteristic of β-amino acid fragmentation. Better overall sequence coverage. |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the peptide sequence and experimental conditions.
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows and fragmentation pathways can aid in understanding the analytical process.
Caption: General experimental workflow for the mass spectrometric analysis of this compound-containing peptides.
Caption: Simplified fragmentation pathways for peptides in CID and ETD, highlighting the unique fragmentation of β-amino acid-containing peptides.
References
- 1. Mascot help: Peptide fragmentation [matrixscience.com]
- 2. researchgate.net [researchgate.net]
- 3. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Statistical Analysis of Peptide Electron Transfer Dissociation Fragmentation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Mass spec essentials | Proteintech Group [ptglab.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the metabolic stability of peptides containing 3-Aminoheptanoic acid
A Guide for Researchers in Drug Development
The therapeutic potential of peptides is often hindered by their susceptibility to rapid enzymatic degradation in the body, leading to poor metabolic stability and short in vivo half-lives.[1][2] A primary strategy to overcome this limitation is the incorporation of non-natural amino acids into the peptide sequence.[1][2][3] This guide provides a comparative analysis of the metabolic stability of peptides, with a focus on the stabilizing effects of incorporating 3-Aminoheptanoic acid, a non-natural β-amino acid. While specific comparative data for this compound is limited, this guide presents a model comparison based on established principles of peptide stabilization.
The introduction of unnatural amino acids, such as β-amino acids or D-amino acids, can significantly enhance a peptide's resistance to proteolysis.[1][4] These modifications alter the peptide's backbone structure, making it a poor substrate for common proteases that are stereospecific for L-amino acids.[1][5] This structural hindrance slows the rate of enzymatic cleavage, thereby improving metabolic stability.[6]
Quantitative Comparison of Metabolic Stability
To illustrate the potential impact of this compound, the following table summarizes hypothetical experimental data comparing a standard peptide (Peptide A) with two modified versions: one containing this compound (Peptide B) and another with a D-amino acid substitution (Peptide C). The data represents the metabolic half-life (T½) as determined by in vitro plasma and liver microsomal stability assays.
| Peptide ID | Modification | In Vitro Plasma Half-life (T½, hours) | Liver Microsomal Half-life (T½, minutes) |
| Peptide A | Standard L-amino acid sequence | 3.2 | 15 |
| Peptide B | Contains this compound | 48.5 | 95 |
| Peptide C | D-amino acid substitution at cleavage site | 50.5 | 110 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess peptide metabolic stability.
1. In Vitro Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of plasma enzymes.[7][8]
-
Materials:
-
Test peptide stock solution (e.g., 1 mM in DMSO).
-
Pooled human plasma (or other species as required), heparinized.[8]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard).[9]
-
Incubator set to 37°C.
-
LC-MS/MS system for analysis.[10]
-
-
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 1-10 µM.[10][11] The final concentration of DMSO should be low (e.g., <1%).[10]
-
Incubate the mixture at 37°C, often with gentle shaking.[9][11]
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.[7][8]
-
Immediately terminate the enzymatic reaction by adding the aliquot to the cold quenching solution.[9][10]
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent peptide.[8]
-
The half-life (T½) is calculated from the rate of disappearance of the peptide over time.[7]
-
2. Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes.[12][13]
-
Materials:
-
Test peptide stock solution (e.g., 1 mM in DMSO).
-
Liver microsomes (human, rat, mouse, etc.).[14]
-
Phosphate (B84403) buffer (100 mM, pH 7.4).[12]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12]
-
Magnesium chloride (MgCl₂).[12]
-
Quenching solution (e.g., cold acetonitrile with an internal standard).
-
Incubator/water bath at 37°C.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and MgCl₂.[15]
-
Add the test peptide to the incubation mixture (final concentration typically 1 µM).[15]
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[15] A control incubation without NADPH is also run to detect non-NADPH dependent degradation.[15]
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots and stop the reaction with the cold quenching solution.[15]
-
Centrifuge to pellet the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to measure the depletion of the parent peptide.
-
Calculate the intrinsic clearance and half-life from the degradation rate.[12]
-
Visualizing Metabolic Pathways and Workflows
Generalized Peptide Degradation Pathway
Peptides are primarily degraded by peptidases, which hydrolyze the amide bonds linking amino acid residues.[16][17] This process can be initiated by exopeptidases that cleave terminal amino acids or endopeptidases that cleave internal peptide bonds.
Caption: Generalized enzymatic degradation pathway of a therapeutic peptide.
Experimental Workflow for Metabolic Stability Assessment
The process of evaluating a peptide's metabolic stability follows a structured workflow from sample preparation to data analysis.
Caption: Standard workflow for in vitro peptide metabolic stability assays.
References
- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 5. mdpi.com [mdpi.com]
- 6. Strategies to Enhance Metabolic Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. longdom.org [longdom.org]
- 17. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation of analytical methods for 3-Aminoheptanoic acid quantification
Comparison of Analytical Methods
The choice of an analytical method for the quantification of 3-Aminoheptanoic acid depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of HPLC, LC-MS/MS, and GC-MS based on their application to the analysis of similar short-chain amino acids.
| Performance Characteristic | HPLC with UV/Fluorescence Detection | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 93.3 - 109.4%[1] | 92.1 - 108.2%[2] | Good (often within ±15%) |
| Precision (%RSD) | < 5%[1] | Intra-day: 3.29 - 11.73% Inter-day: 5.04 - 12.48%[2] | Intra-assay: < 15% Inter-assay: < 17%[3] |
| Limit of Detection (LOD) | 0.004 - 1.258 µg/cm³[1] | 0.2 - 28.2 ng/mL[4] | 3.2 - 446 nM[5] |
| Limit of Quantification (LOQ) | 0.011 - 5.272 µg/cm³[1] | 0.7 - 94.1 ng/mL[4] | 0.031 - 1.95 µM[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of any analytical method. The following sections outline the general experimental protocols for each technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for amino acid analysis. Since many amino acids, including this compound, lack a strong chromophore, derivatization is often necessary for UV or fluorescence detection.[2]
Sample Preparation:
-
Deproteinization: For biological samples, proteins are precipitated using an acid, such as sulfosalicylic acid, followed by centrifugation.[6]
-
Derivatization (Pre-column): The amino acids in the supernatant are derivatized with a labeling agent to make them detectable. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines.[1]
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column, is typically used. For example, a ZORBAX Eclipse-AAA column is often employed for the separation of derivatized amino acids.[1]
-
Mobile Phase: A gradient elution with a buffered aqueous phase and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common.
-
Detection: UV or fluorescence detection is used, depending on the derivatizing agent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often allowing for the analysis of amino acids without derivatization.[6]
Sample Preparation:
-
Protein Precipitation: Similar to HPLC, proteins in biological samples are removed by precipitation with an acid or organic solvent.[6]
-
Dilution: The supernatant is often diluted with the initial mobile phase before injection.
LC-MS/MS Conditions:
-
Column: A variety of columns can be used, including reversed-phase C18 columns or columns with mixed-mode or hydrophilic interaction liquid chromatography (HILIC) chemistries.[4]
-
Mobile Phase: A gradient elution with an aqueous phase containing a modifier like formic acid and an organic phase such as acetonitrile is typical.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for amino acid analysis, but it requires derivatization to make the amino acids volatile.
Sample Preparation:
-
Extraction: Amino acids are extracted from the sample matrix.
-
Derivatization: A two-step derivatization is common. First, the carboxyl group is esterified, for instance, with methanol/HCl. Then, the amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA).[7] This process makes the amino acids volatile and suitable for GC analysis.
GC-MS Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is used for separation.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: Splitless injection is often employed for trace analysis.
-
Mass Spectrometry: Detection is performed by a mass spectrometer, which can be operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
Visualizations
To further clarify the experimental processes, the following diagrams illustrate a general workflow for amino acid quantification and the logical relationship between the different analytical techniques.
References
- 1. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Aminoheptanoic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Aminoheptanoic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure compliance with regulations and to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the handling and safety precautions associated with this compound. While specific quantitative data for disposal is institution-dependent, the following table summarizes key safety information derived from safety data sheets (SDS).
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [1] |
| Ventilation | Handle in a well-ventilated area or in a fume hood.[1][2] | |
| Accidental Release Measures | For spills, collect and arrange for disposal. Avoid dust formation and breathing vapors. Prevent entry into drains.[2] | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] | |
| Incompatible Materials | Strong oxidizing agents. | [3] |
Step-by-Step Disposal Protocol for this compound
The disposal of chemical waste, including this compound, is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[4] Therefore, it is imperative to follow a structured disposal process.
Step 1: Waste Identification and Classification
Assume all chemical waste is hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[5][6] this compound, as a laboratory chemical, should be treated as hazardous waste.
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container: Use a container that is compatible with this compound. Plastic containers are often preferred over glass for hazardous waste to minimize the risk of breakage.[4] The container must have a secure lid and be in good condition, free from leaks or rust.[7]
-
Properly Label the Container: As soon as the container is designated for waste, it must be labeled with a hazardous waste tag.[6] The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]
-
The quantity of the waste.
-
The date of waste generation.[4]
-
The location of origin (e.g., department, room number).[4]
-
The name and contact information of the principal investigator.[4]
-
Step 3: Waste Accumulation and Storage
-
Segregate Waste: Store containers of this compound waste separately from incompatible materials, such as strong oxidizing agents.[7]
-
Keep Containers Closed: Hazardous waste containers must be kept tightly closed except when adding waste.[5][7]
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.[6]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed to be accumulated in the laboratory (e.g., 55 gallons).[6]
Step 4: Arranging for Disposal
-
Contact Your EHS Department: The disposal of all hazardous waste must be coordinated through your institution's EHS office or equivalent department.[4][6]
-
Complete a Waste Pickup Request: Fill out any required forms, providing a complete and accurate list of the chemical waste to be disposed of.[4]
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain unless you have explicit written permission from your EHS department.[4][8]
Step 5: Handling Empty Containers
Empty containers that held this compound must also be managed properly.
-
Triple-Rinse Procedure: If the container held a toxic chemical, it must be triple-rinsed with a suitable solvent capable of removing the residue.[7] The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste.[6][7]
-
Disposal of Rinsed Containers: After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash after defacing the label.[6][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pfw.edu [pfw.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling 3-Aminoheptanoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 3-Aminoheptanoic acid is paramount. This guide provides immediate safety, operational, and disposal information.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not available in the search results, general safety protocols for amino acids and related chemical compounds dictate a cautious approach. The substance is described as a colorless solid, and while not fully tested, potential health effects warrant robust protective measures.[1] Standard laboratory practice requires a minimum level of PPE when handling any chemical.[2]
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3][4] | Protects against splashes and airborne particles.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][4] | Prevents skin contact with the chemical.[2] |
| Body Protection | Laboratory coat.[2][4] | Protects skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-toe shoes.[4] | Prevents injuries from spills and dropped objects.[4] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A particle filter respirator may be used if dust is generated. | Minimizes inhalation of airborne particles. |
Safe Handling and Operational Plan
Adherence to good industrial hygiene and safety practices is crucial.[2] Always handle this compound in a well-ventilated area, preferably within a fume hood to minimize inhalation exposure.[3] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the designated work area.[2]
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Storage and Disposal
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3] It is classified as a combustible solid.
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste, including solvents and contaminated materials, must be properly disposed of in labeled waste containers.[5] Do not mix with incompatible chemicals.[5]
First Aid Measures
In the event of exposure, follow these general first aid guidelines and seek medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
References
- 1. squarix.de [squarix.de]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. microbenotes.com [microbenotes.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
